Methyl 3,4-diaminobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLHGOSNCJOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190137 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-49-6 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in organic synthesis and drug discovery. The document details established synthetic methodologies, purification protocols, and in-depth characterization data.
Introduction
Methyl 3,4-diaminobenzoate is a valuable building block in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications. Its vicinal diamine functionality allows for the construction of quinoxalines, benzimidazoles, and other fused ring systems. This guide outlines two primary synthetic routes to this compound, starting from readily available precursors.
Synthetic Routes and Mechanisms
Two principal methods for the synthesis of this compound are detailed below:
Route 1: Fischer Esterification of 3,4-Diaminobenzoic Acid
This is a direct and efficient one-step method involving the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol (B129727).
Reaction Scheme:
Mechanism: Fischer-Speier Esterification
The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[1][2][3][4][5][6] The mechanism proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄ or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.
Due to the presence of basic amino groups on the starting material, a stoichiometric amount of acid is often required as it will be consumed to form the ammonium (B1175870) salt.[7]
Route 2: Nitration of Methyl 3-aminobenzoate (B8586502) followed by Reduction
This two-step sequence involves the nitration of a suitable precursor followed by the reduction of the nitro group. A common starting material is methyl 3-aminobenzoate.
Step 1: Nitration of Methyl 3-aminobenzoate
Reaction Scheme:
Mechanism: Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[8]
-
Formation of the Nitronium Ion: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The amino group (-NH₂) is an activating, ortho-, para-director, while the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-director. In this case, the directing effects are complex, but nitration can be controlled to favor the desired isomer.
Step 2: Reduction of Methyl 3-amino-4-nitrobenzoate
Reaction Scheme:
Mechanism of Nitro Group Reduction:
The reduction of an aromatic nitro group to an amine can be achieved using various reducing agents. Two common methods are catalytic hydrogenation and reduction with metals in acidic media.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a widely used and clean method.[9] The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine.[10][11] This method is often highly efficient but can be sensitive to catalyst poisoning and may reduce other functional groups.[12]
-
Reduction with Metals in Acid (e.g., Sn/HCl or SnCl₂/HCl): This is a classic method for nitro group reduction.[13][14] The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The reaction proceeds through nitroso and hydroxylamine intermediates.[13] The acidic medium is necessary to protonate the intermediates and the final amine.
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
Materials:
-
3,4-Diaminobenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Thionyl Chloride:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).[10]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes.[10]
-
Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[10]
-
Remove the solvent by evaporation under reduced pressure.[10]
-
Partition the residue between water and ethyl acetate.[10]
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a brown solid.[10]
Procedure using Sulfuric Acid:
-
In a 100 mL single-mouth flask, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) and 50 mL of methanol.[10]
-
Stir to dissolve and then carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).[10]
-
Heat the mixture at 90 °C with stirring for 12 hours.[10]
-
After the reaction is complete, distill off the methanol under reduced pressure.[10]
-
Pour the residue into ice water.[10]
-
Collect the precipitate by suction filtration and dry to obtain this compound.[10]
Protocol 2: Synthesis via Nitration and Reduction
This protocol is a representative example and may require optimization.
Step 1: Nitration of Methyl 3-aminobenzoate
Materials:
-
Methyl 3-aminobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve methyl 3-aminobenzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of methyl 3-aminobenzoate, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude methyl 3-amino-4-nitrobenzoate.
Step 2: Reduction of Methyl 3-amino-4-nitrobenzoate
Materials:
-
Methyl 3-amino-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure using SnCl₂:
-
Dissolve methyl 3-amino-4-nitrobenzoate in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for a specified time.
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and evaporate the solvent to obtain this compound.
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: Suitable solvents for recrystallization include ethanol/water mixtures.
-
Column Chromatography: Silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent can be employed for high purity samples.[15]
Explanation of Workup Procedures:
-
Aqueous Washes: The washing steps in the workup are crucial for removing impurities.
-
Saturated NaHCO₃ wash: Neutralizes any remaining acid catalyst.
-
Brine (saturated NaCl) wash: Helps to break up emulsions and removes some water from the organic layer.
-
Water wash: Removes water-soluble impurities.
-
-
Drying: Anhydrous salts like MgSO₄ or Na₂SO₄ are used to remove residual water from the organic solvent before its evaporation.
Potential Side Reactions and Byproducts
Fischer Esterification:
-
Incomplete reaction: Due to the equilibrium nature of the reaction, some starting material may remain. Using an excess of methanol or removing water can drive the reaction to completion.
-
Oxidation of amines: The amino groups are susceptible to oxidation, especially if the reaction is heated for prolonged periods in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.
Nitration and Reduction:
-
Formation of regioisomers: During nitration, other isomers (ortho and para to the amino group) may be formed.[16] Careful control of reaction temperature can improve regioselectivity.
-
Dinitration: If the reaction conditions are too harsh (high temperature or excess nitrating agent), dinitration products can be formed.
-
Incomplete reduction: The reduction of the nitro group may stop at the nitroso or hydroxylamine stage if the reducing agent is not sufficient or the reaction time is too short.
-
Side reactions during reduction: Depending on the reducing agent, other functional groups like the ester could potentially be reduced, although this is less common with catalytic hydrogenation or Sn/HCl.
Characterization Data
| Property | Value |
| Appearance | White to light brown or light yellow powder or crystals.[16] |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [12] |
| Melting Point | 105-110 °C[12] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.49 (d, J = 7.01 Hz, 1H, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, J = 7.01 Hz, 1H, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂).[10] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[10] |
| LCMS (m/z) | Calculated for (M+Na)⁺: 189.06, Measured: 189.00.[10] |
| FT-IR (cm⁻¹) | A representative FT-IR spectrum would show characteristic peaks for: N-H stretching of the primary amines (two bands in the region of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching of the ester (around 1250-1300 cm⁻¹), and aromatic C-H and C=C stretching.[17] A detailed analysis would show peaks around 3400-3200 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (aromatic C=C stretch), and ~1280 cm⁻¹ (C-O stretch). |
Safety and Handling
-
This compound: Acutely toxic if swallowed.[9][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Cause severe burns. Handle with appropriate PPE. Always add acid to water, not the other way around.
-
Solvents (Methanol, Ethyl Acetate): Flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][11][12][13]
Visualized Workflows
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Two-step synthesis of this compound via nitration and subsequent reduction.
References
- 1. Workup [chem.rochester.edu]
- 2. mt.com [mt.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 16. brainly.com [brainly.com]
- 17. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of Methyl 3,4-diaminobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in various synthetic applications, including pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Methyl 3,4-diaminobenzoate.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.49 | Doublet (d) | 1H | 7.01 | Ar-H |
| 7.47 | Singlet (s) | 1H | - | Ar-H |
| 6.68 | Doublet (d) | 1H | 7.01 | Ar-H |
| 3.87 | Singlet (s) | 3H | - | -COOCH₃ |
| 3.80 | Broad Singlet (br s) | 2H | - | -NH₂ |
| 3.35 | Broad Singlet (br s) | 2H | - | -NH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.56 | C=O (Ester) |
| 140.89 | Ar-C |
| 138.16 | Ar-C |
| 120.87 | Ar-C |
| 118.23 | Ar-C |
| 118.16 | Ar-C |
| 52.11 | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]
IR Data
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3250 | N-H Stretch (primary amine) |
| 3100-3000 | Aromatic C-H Stretch |
| 2960, 2870 | Aliphatic C-H Stretch (-OCH₃) |
| 1730-1715 | C=O Stretch (Ester) |
| 1600-1585, 1500-1400 | Aromatic C=C Bending |
| 1300-1000 | C-O Stretch (Ester) |
Note: Specific peak values can be obtained from the referenced spectrum.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Method |
| 189.00 | [M+Na]⁺ | LCMS |
Calculated value for [M+Na]⁺: 189.06[1][2]
Experimental Protocols
Synthesis and Purification of this compound
This compound can be synthesized from 3,4-diaminobenzoic acid. In a typical procedure, thionyl chloride is slowly added to a solution of 3,4-diaminobenzoic acid in methanol. The reaction mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a purification process involving partitioning between water and ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate. Finally, the solvent is evaporated to yield the product.[1][2]
NMR Spectroscopy
A sample of purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A standard 5 mm NMR tube is used for the analysis.
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on a 125 MHz spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound is obtained using a Bruker Tensor 27 FT-IR instrument. A small amount of the solid sample is placed on the sample holder for analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]
Mass Spectrometry
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the LC-MS system. The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the ions is determined. The data presented here shows the sodium adduct of the molecule ([M+Na]⁺).[1][2] For Electron Ionization Mass Spectrometry (EI-MS), a volatile sample is introduced into the ion source where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the acquisition and analysis of spectroscopic data for this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to Methyl 3,4-diaminobenzoate (CAS No. 36692-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-diaminobenzoate (B8644857), with the CAS number 36692-49-6, is a valuable aromatic amine and ester derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and its significant role as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents. While direct biological activity of Methyl 3,4-diaminobenzoate is not extensively documented, its utility as a key intermediate in the synthesis of pharmacologically active molecules is well-established.[1] This guide will delve into its characteristics and applications, offering a valuable resource for professionals in drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a stable solid compound under standard conditions.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 36692-49-6 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Melting Point | 105-110 °C | |
| Appearance | White to light brown to light yellow powder or crystals | [1] |
| Solubility | Soluble in Methanol (B129727) | |
| Boiling Point (Predicted) | 376.9±22.0 °C | |
| Density (Predicted) | 1.260±0.06 g/cm³ | |
| pKa (Predicted) | 3.02±0.10 |
Spectroscopic Data:
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following data has been reported:
-
¹H NMR (CDCl₃, 500 MHz) δ: 7.49 (d, 1H, J = 7.01 Hz, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, 1H, J = 7.01 Hz, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂).[1]
-
¹³C NMR (CDCl₃, 125 MHz) δ: 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[1]
-
LCMS m/z calculated value (MNa)⁺: 189.06, measured value 189.00.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3,4-diaminobenzoic acid. Two common experimental protocols are detailed below.
Method 1: Sulfuric Acid Catalyzed Esterification
This method utilizes concentrated sulfuric acid as a catalyst for the esterification of 3,4-diaminobenzoic acid with methanol.
Experimental Protocol:
-
To a 100 ml single-necked flask, add 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.
-
Stir the mixture to dissolve the solid.
-
Carefully add 19.6 g (0.2 mol) of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Pour the residue into ice water, which will cause the product to precipitate.
-
Collect the solid product by suction filtration and dry to obtain this compound.[4]
Caption: Synthesis of this compound via Sulfuric Acid Catalysis.
Method 2: Thionyl Chloride Mediated Esterification
This alternative method employs thionyl chloride for the esterification process, which proceeds under milder conditions.
Experimental Protocol:
-
Dissolve 1.00 g (6.58 mmol) of 3,4-diaminobenzoic acid in 15.0 mL of methanol.
-
Slowly add 0.72 mL (9.80 mmol) of thionyl chloride dropwise to the solution over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and ethyl acetate (B1210297) (EtOAc).
-
Separate the organic layer, dilute it with EtOAc, and wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1][4]
Caption: Synthesis of this compound using Thionyl Chloride.
Role in Drug Development: Synthesis of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors
The primary significance of this compound in drug development lies in its role as a key building block for the synthesis of more complex molecules. A notable application is in the preparation of inhibitors of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5] Inhibition of MAGL has emerged as a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[6][7]
The diamino functionality of this compound allows for the construction of heterocyclic ring systems, which are common scaffolds in MAGL inhibitors.
Illustrative Synthetic Workflow:
The general workflow for utilizing this compound in the synthesis of a MAGL inhibitor scaffold involves the condensation of the diamine with a suitable dicarbonyl compound or its equivalent to form a heterocyclic core, such as a benzimidazole. This core is then further functionalized to achieve the desired potency and selectivity for the MAGL enzyme.
Caption: General workflow for synthesizing MAGL inhibitors from this compound.
Suppliers
This compound is commercially available from a variety of chemical suppliers. Researchers and drug development professionals can source this compound from the following reputable vendors:
| Supplier | Purity/Grades Offered |
| Sigma-Aldrich | 97% |
| Thermo Scientific Chemicals | ≥97.5% (GC) |
| Santa Cruz Biotechnology | Research Grade |
| TCI America | >98.0% (GC) |
| ChemScene | ≥98% |
| Alachem | Available with COA and SDS |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use in experimental work.
Conclusion
This compound (CAS No. 36692-49-6) is a chemical intermediate with well-defined properties and established synthesis protocols. While it does not have extensively reported direct biological activities, its role as a crucial building block in the synthesis of potent and selective MAGL inhibitors highlights its importance in the field of drug discovery and development. This guide provides essential technical information to support researchers and scientists in utilizing this versatile compound for the advancement of novel therapeutic agents.
References
- 1. This compound | 36692-49-6 [chemicalbook.com]
- 2. This compound 97 36692-49-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reaction Mechanisms of Methyl 3,4-Diaminobenzoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-diaminobenzoate (B8644857) is a highly versatile aromatic compound that serves as a fundamental building block in the synthesis of a wide array of heterocyclic structures, particularly in the realm of medicinal chemistry and materials science.[1] Its structure, featuring an ortho-phenylenediamine moiety substituted with a methyl ester group, provides two distinct nucleophilic centers. The electronic dissymmetry introduced by the electron-withdrawing methyl ester group at the C1 position significantly influences the regioselectivity of its reactions with electrophiles. This guide provides an in-depth analysis of these reaction mechanisms, supported by experimental protocols, quantitative data, and process visualizations.
The two amino groups at the C3 and C4 positions exhibit different nucleophilic characteristics. The C4-amino group (para to the ester) is generally more nucleophilic due to more favorable resonance stabilization of the intermediate cation compared to the C3-amino group (meta to the ester). This inherent regioselectivity is a key consideration in synthetic design, although it can be influenced by steric factors and specific reaction conditions. The most prominent application of this substrate is in the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[2][3]
Core Reaction Mechanisms
The reactions of methyl 3,4-diaminobenzoate are dominated by the nucleophilic character of its two amino groups. The primary site of electrophilic attack is typically the more electron-rich amino group at the C4 position.
Reaction with Carbonyl Compounds: The Phillips-Ladenburg Benzimidazole (B57391) Synthesis
The most significant reaction of this compound is its condensation with carboxylic acids or aldehydes to form the benzimidazole ring system. This transformation, known as the Phillips-Ladenburg synthesis, is a cornerstone for creating a diverse range of biologically active molecules.[2][4][5][6]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The more nucleophilic C4-amino group attacks the electrophilic carbonyl carbon of the carboxylic acid or aldehyde.
-
Intermediate Formation: This initial attack forms a tetrahedral intermediate. In the case of a carboxylic acid, this leads to an amide linkage after dehydration. With an aldehyde, a hemiaminal is formed which quickly dehydrates to a Schiff base.[6]
-
Intramolecular Cyclization: The C3-amino group then performs an intramolecular nucleophilic attack on the imine carbon (from an aldehyde) or the amide carbonyl carbon (from a carboxylic acid).
-
Aromatization: The resulting non-aromatic cyclic intermediate undergoes dehydration to yield the stable, aromatic benzimidazole ring. Strong acidic conditions and heat are often required to drive the final dehydration step, especially when starting from carboxylic acids.[5][6]
Figure 1. Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Reaction with Acylating Agents
Acylation with reagents such as acid chlorides (RCOCl) or anhydrides ((RCO)₂O) provides a direct route to N-acylated derivatives. Consistent with its higher nucleophilicity, the C4-amino group is selectively acylated under controlled conditions.
The mechanism is a standard nucleophilic acyl substitution. The lone pair of the C4-nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (e.g., Cl⁻ or RCOO⁻) is then expelled to form the stable amide product. Di-acylation at both amino groups is possible under more forcing conditions or with an excess of the acylating agent. This selective acylation can be a useful strategy for installing protecting groups.[7]
Reaction with Other Electrophiles
-
Isocyanates and Isothiocyanates: These electrophiles react readily with the C4-amino group to form the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction involves the nucleophilic attack of the amine on the central carbon atom of the heterocumulene system.
-
Sulfonyl Chlorides: Reaction with sulfonyl chlorides (RSO₂Cl) yields sulfonamides, again with a strong preference for the C4-position. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocols
The following section provides a representative protocol for the synthesis of benzimidazole derivatives from this compound.
Protocol 1: Synthesis of Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
This protocol is adapted from general procedures for the catalyst-mediated condensation of an ortho-phenylenediamine with an aromatic aldehyde.
Materials and Reagents:
-
This compound (1.00 g, 6.02 mmol)
-
Anisaldehyde (p-methoxybenzaldehyde) (0.82 g, 6.02 mmol)
-
Ammonium (B1175870) chloride (NH₄Cl) (97 mg, 1.81 mmol, 30 mol%)
-
Ethanol (B145695) (20 mL)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.00 g), anisaldehyde (0.82 g), and ethanol (20 mL).
-
Add the catalytic amount of ammonium chloride (97 mg) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate:hexane eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Stir the slurry for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with two portions of cold water (2x 20 mL).
-
Purify the crude solid by recrystallization from hot ethanol to yield the pure product as a solid.
Figure 2. General experimental workflow for benzimidazole synthesis.
Data Presentation
Quantitative data is essential for evaluating the efficiency and outcome of chemical reactions. The following tables summarize typical results for the synthesis of benzimidazoles and the expected spectroscopic data for the starting material and a representative product.
Table 1: Representative Yields for Benzimidazole Synthesis This table compiles representative data for the synthesis of various methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylates from this compound and different substituted aldehydes, highlighting the versatility of the reaction.
| Entry | Aldehyde Substituent | Catalyst / Conditions | Time (h) | Yield (%) |
| 1 | 4-Methoxy | NH₄Cl / EtOH, Reflux | 2 | ~85-95 |
| 2 | 4-Nitro | LaCl₃ / Room Temp | 1 | >95 |
| 3 | 4-Chloro | NH₄Cl / EtOH, Reflux | 3 | ~80-90 |
| 4 | Unsubstituted (Phenyl) | Solvent-free / 140°C | 0.5 | ~90 |
| 5 | 3-Bromo | NH₄Cl / EtOH, Reflux | 2.5 | ~80 |
| (Data are representative values compiled from typical procedures and results found in the literature.[2][4]) |
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data This table provides the assigned NMR data for the starting material, this compound, and the expected data for a representative product.[1][8]
| Compound | Region / Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Ar-H | 7.49 (d), 7.47 (s), 6.68 (d) | 140.9, 138.2, 120.9, 118.2, 118.1 |
| (in CDCl₃) | -NH₂ | 3.80 (br s), 3.35 (br s) | - |
| -COOCH₃ | 3.87 (s) | 166.6, 52.1 | |
| Methyl 2-phenyl-1H-benzo[d] | Ar-H (Benzimidazole) | ~8.1-7.2 (m) | ~151.5 (C2), ~143-110 (Aromatic C) |
| imidazole-6-carboxylate (Expected) | Ar-H (Phenyl) | ~8.1-7.2 (m) | ~130-128 (Aromatic C) |
| (in DMSO-d₆) | -NH | ~12.9 (br s) | - |
| -COOCH₃ | ~3.90 (s) | ~167.0, ~52.5 |
Conclusion
This compound is a cornerstone reagent whose reactivity is governed by the differential nucleophilicity of its two amino groups. The predominant reaction pathways involve selective electrophilic attack at the more reactive C4-amino position. This predictable regioselectivity makes it an ideal substrate for the streamlined synthesis of complex heterocyclic systems. The formation of the benzimidazole scaffold via condensation with carbonyl compounds remains its most powerful and widely used application in drug discovery and development. The methodologies presented herein demonstrate that efficient and high-yielding transformations can be achieved using a variety of accessible catalytic systems and reaction conditions, underscoring the robustness and versatility of this important synthetic building block.
References
- 1. This compound | 36692-49-6 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Solubility of Methyl 3,4-diaminobenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 3,4-diaminobenzoate (B8644857) in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on theoretical principles, qualitative solubility information, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to assess the solubility of Methyl 3,4-diaminobenzoate in their specific applications and to generate precise quantitative data as needed.
Introduction to this compound
This compound is an aromatic amine and a benzoate (B1203000) ester with the chemical formula C₈H₁₀N₂O₂. It serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical and polymer industries. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring both polar and non-polar characteristics, suggests a varied solubility profile in different organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two primary amine (-NH₂) groups and the carbonyl group (C=O) of the ester in this compound can act as hydrogen bond acceptors, while the N-H bonds of the amine groups can act as hydrogen bond donors. This capacity for hydrogen bonding suggests good solubility in polar protic solvents like methanol.[1][2][3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine protons.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The aromatic ring of this compound contributes some non-polar character, but the highly polar amine and ester groups are likely to dominate, leading to poor solubility in non-polar solvents.[1][2]
Qualitative Solubility Data
| Solvent Classification | Solvent | Qualitative Solubility | Source |
| Polar Protic | Methanol | Soluble | [5][6] |
| Polar Aprotic | Dimethylformamide (DMF) | Used as a reaction solvent, implying solubility. | |
| Moderately Polar | Ethyl Acetate | Used as an extraction solvent, implying some solubility. | [6][7] |
Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled water bath or heating block
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Place the vial in a thermostatically controlled water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle by stopping the stirring for a short period.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dry solid residue.
-
4.3. Calculation of Solubility
The solubility can be expressed in various units. A common unit is grams of solute per 100 grams of solvent.
-
Mass of the solvent: (Mass of the vial with solution) - (Mass of the vial with dry solid)
-
Mass of the dissolved solid: (Mass of the vial with dry solid) - (Mass of the empty vial)
-
Solubility ( g/100 g solvent): (Mass of the dissolved solid / Mass of the solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While quantitative data on the solubility of this compound in various organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in polar protic and polar aprotic solvents, and poor solubility in non-polar solvents. For applications requiring precise knowledge of solubility, the experimental protocol provided in this guide offers a reliable method for generating this critical data. The lack of published quantitative solubility data highlights an opportunity for further research to characterize this important chemical intermediate fully.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. kmchemistry.com [kmchemistry.com]
- 5. 36692-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 36692-49-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
The Synthesis and Historical Context of Methyl 3,4-diaminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-diaminobenzoate (B8644857) is a pivotal intermediate in organic synthesis, particularly in the preparation of benzimidazoles and other heterocyclic systems of medicinal importance. This technical guide provides a comprehensive overview of its synthesis, with a focus on prevalent laboratory-scale methods. While the precise historical details of its initial discovery are not prominently documented in readily available literature, its synthetic roots are likely intertwined with the late 19th-century exploration of aromatic amines and their derivatives. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes key synthetic and potential pharmacological pathways to offer a thorough resource for researchers in drug discovery and development.
Historical Perspective and Discovery
The exact date and discoverer of Methyl 3,4-diaminobenzoate are not clearly cited in seminal historical texts. However, the intellectual groundwork for its synthesis was laid in the latter half of the 19th century. The first synthesis of benzimidazole, a key application of this compound, was reported by Hoebrecker in 1872. This indicates that ortho-phenylenediamines and their simple derivatives were subjects of investigation during this period. It is plausible that this compound was first prepared as an intermediate in the broader study of di-substituted benzene (B151609) derivatives and their utility in forming heterocyclic structures. The development of esterification techniques for aminobenzoic acids provided a straightforward route to this molecule.
Synthetic Methodologies
The contemporary synthesis of this compound predominantly starts from 3,4-diaminobenzoic acid. Two highly effective methods involve the use of thionyl chloride and concentrated sulfuric acid as catalysts for the esterification with methanol (B129727).
Thionyl Chloride Mediated Esterification
This method is favored for its mild reaction conditions and high yield. Thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which protonates the carboxylic acid, facilitating nucleophilic attack by methanol.
Sulfuric Acid Catalyzed Esterification
A classic Fischer-Speier esterification, this method employs concentrated sulfuric acid as the catalyst and requires heating. It is a robust and high-yielding alternative to the thionyl chloride method.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic methods.
| Parameter | Thionyl Chloride Method | Sulfuric Acid Method |
| Starting Material | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid |
| Reagents | Thionyl Chloride, Methanol | Conc. Sulfuric Acid, Methanol |
| Reaction Time | 4 hours | 12 hours |
| Temperature | Room Temperature | 90°C |
| Yield | 95.0%[1][2] | 98.1%[2] |
| Product Purity | High (after workup) | High (after workup) |
Table 1: Comparison of Synthesis Methods
| Spectroscopic Data | Thionyl Chloride Method Product |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.49 (d, 1H), 7.47 (s, 1H), 6.68 (d, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H)[1][2] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11[1][2] |
| LCMS (m/z) | Calculated (M+Na)⁺: 189.06, Measured: 189.00[1][2] |
Table 2: Spectroscopic Characterization Data
Experimental Protocols
Thionyl Chloride Mediated Synthesis of this compound[1][2]
-
Reaction Setup: To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Solvent Removal: Remove the solvent by evaporation under reduced pressure.
-
Workup: Partition the residue between water and ethyl acetate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a brown solid.
Sulfuric Acid Catalyzed Synthesis of this compound[2]
-
Reaction Setup: In a 100 mL single-mouth flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in 50 mL of methanol with stirring.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution.
-
Reaction: Heat the mixture at 90°C with stirring for 12 hours.
-
Solvent Removal: After the reaction is complete, distill off the methanol under reduced pressure.
-
Isolation: Pour the residue into ice water to precipitate the product. Collect the solid by suction filtration and dry to obtain this compound.
Applications in Drug Development and Potential Signaling Pathways
This compound serves as a crucial building block for synthesizing various heterocyclic compounds with potential therapeutic applications. Derivatives of the closely related 3,4-diaminobenzoic acid have been explored as inhibitors of enzymes involved in key signaling pathways, such as M1 aminopeptidases and Epidermal Growth Factor Receptor (EGFR).
M1 Aminopeptidase (B13392206) Inhibition
Derivatives of 3,4-diaminobenzoic acid have shown inhibitory activity against the M1 aminopeptidase family, which includes ERAP1, ERAP2, and IRAP. These enzymes play a role in the immune response. A hypothetical inhibitor derived from this compound could potentially modulate these pathways.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. Benzoate ester derivatives have been investigated as EGFR inhibitors. A therapeutic agent synthesized from this compound could potentially target this pathway.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. While its specific historical origins are not prominently documented, its synthesis is straightforward using well-established esterification protocols. The availability of reliable synthetic methods, coupled with its utility as a precursor to medicinally relevant scaffolds, ensures its continued importance in the field of drug discovery and development. The potential for its derivatives to interact with critical signaling pathways like those of M1 aminopeptidases and EGFR highlights the promising future for this compound in the generation of novel therapeutic agents.
References
Quantum Chemical Calculations for Methyl 3,4-diaminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-diaminobenzoate (B8644857) (MDAB) is a significant organic intermediate utilized in the synthesis of various pharmaceuticals and polymers. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in materials science and drug design. This technical guide outlines the application of quantum chemical calculations to elucidate the characteristics of MDAB. By employing Density Functional Theory (DFT), we can predict its geometric parameters, vibrational frequencies, and electronic properties. This document provides a framework for a computational study of MDAB, detailing theoretical methodologies and the potential for correlation with experimental data.
Introduction
Methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂) is a derivative of benzoic acid containing two amino groups and a methyl ester functionality.[1][2] Its structure lends itself to a variety of chemical reactions, making it a versatile building block in organic synthesis.[3] Quantum chemical calculations offer a powerful, non-experimental method to investigate the molecular properties of such compounds at the atomic level. These computational approaches are instrumental in predicting molecular geometry, vibrational spectra (IR and Raman), electronic structure (HOMO-LUMO analysis), and other key chemical descriptors.[4] This guide presents a theoretical framework for the quantum chemical analysis of MDAB.
Molecular Structure and Properties
The foundational information for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 36692-49-6 | |
| Physical Form | White to light brown powder or crystals | [3] |
| Melting Point | 105-110 °C | [1] |
| SMILES | COC(=O)c1ccc(N)c(N)c1 | |
| InChI Key | IOPLHGOSNCJOOO-UHFFFAOYSA-N |
Theoretical and Experimental Protocols
A combined experimental and computational approach provides the most robust understanding of a molecule's properties. The theoretical calculations can be validated against experimental data.
Experimental Protocols (Hypothetical)
For a comprehensive analysis, the following experimental data would be acquired.
-
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra of MDAB would be recorded. This provides information on the vibrational modes of the molecule.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained, typically in a solvent like DMSO or CDCl₃.[3] This data reveals the chemical environment of the hydrogen and carbon atoms.
Computational Protocol
Quantum chemical calculations would be performed using a program package like Gaussian.[6] The typical workflow for such a study is outlined below.
Caption: Workflow for Quantum Chemical Analysis of MDAB.
Methodology Details:
-
Software: Gaussian 09 or a later version is a standard choice for such calculations.[7]
-
Method: Density Functional Theory (DFT) is a common and effective method. Functionals like B3LYP or PBEPBE are frequently used.[6][8]
-
Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost for molecules of this size.[5]
-
Geometry Optimization: The initial structure of MDAB is optimized to find the lowest energy conformation.
-
Frequency Calculations: These are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding constants, which are then converted to chemical shifts.[7]
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity.
Predicted vs. Experimental Data
The synergy between calculated and experimental data is crucial for validating the computational model.
Geometric Parameters
The optimized geometry from the DFT calculations provides bond lengths and angles. These can be compared to experimental data if available from X-ray crystallography.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (XRD) |
| C-N Bond Lengths (Å) | Predicted Value | To be determined |
| C=O Bond Length (Å) | Predicted Value | To be determined |
| C-O Bond Length (Å) | Predicted Value | To be determined |
| N-H Bond Lengths (Å) | Predicted Value | To be determined |
| C-N-H Bond Angles (°) | Predicted Value | To be determined |
| Dihedral Angles (°) | Predicted Value | To be determined |
Vibrational Analysis
The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. A comparison with experimental FT-IR and FT-Raman data allows for the assignment of specific vibrational modes.[5]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Stretch | Predicted Value | Expected ~3300-3500 | Expected ~3300-3500 |
| C-H Stretch (Aromatic) | Predicted Value | Expected ~3000-3100 | Expected ~3000-3100 |
| C-H Stretch (Methyl) | Predicted Value | Expected ~2850-2960 | Expected ~2850-2960 |
| C=O Stretch (Ester) | Predicted Value | Expected ~1700-1725 | Expected ~1700-1725 |
| N-H Bend | Predicted Value | Expected ~1590-1650 | Expected ~1590-1650 |
| C=C Stretch (Aromatic) | Predicted Value | Expected ~1450-1600 | Expected ~1450-1600 |
NMR Analysis
Calculated NMR chemical shifts can be correlated with experimental data to confirm structural assignments.[3][9]
| Atom | Experimental ¹³C Shift (ppm)[9] | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm)[9] | Calculated ¹H Shift (ppm) |
| C (C=O) | 166.56 | Predicted Value | - | - |
| C (Aromatic) | 140.89 | Predicted Value | 7.49 (d) | Predicted Value |
| C (Aromatic) | 138.16 | Predicted Value | 7.47 (s) | Predicted Value |
| C (Aromatic) | 120.87 | Predicted Value | 6.68 (d) | Predicted Value |
| C (Aromatic) | 118.23 | Predicted Value | - | - |
| C (Aromatic) | 118.16 | Predicted Value | - | - |
| C (Methyl) | 52.11 | Predicted Value | 3.87 (s) | Predicted Value |
| H (Amino) | - | - | 3.80 (br s) | Predicted Value |
| H (Amino) | - | - | 3.35 (br s) | Predicted Value |
Electronic Properties and Chemical Reactivity
The electronic characteristics of MDAB dictate its reactivity and potential applications.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key to understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[10]
| Parameter | Calculated Value (eV) |
| HOMO Energy | Predicted Value |
| LUMO Energy | Predicted Value |
| HOMO-LUMO Energy Gap | Predicted Value |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.
Caption: Interpretation of a Molecular Electrostatic Potential Map.
For MDAB, the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups are expected to be regions of high electron density (red), while the hydrogen atoms of the amino groups would be regions of lower electron density (blue).
Conclusion
Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, spectroscopic properties, and chemical reactivity of this compound. By combining DFT calculations with experimental data, a detailed and validated model of MDAB can be developed. This in-depth knowledge is invaluable for its application in the rational design of novel materials and pharmaceutical agents. The protocols and analyses presented in this guide offer a clear path for researchers to conduct a comprehensive computational study of this important molecule.
References
- 1. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | 36692-49-6 [chemicalbook.com]
- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epstem.net [epstem.net]
- 8. ias.ac.in [ias.ac.in]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methyl 3,4-Diaminobenzoate: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-diaminobenzoate (B8644857) is a versatile aromatic compound that serves as a crucial building block in various fields of chemical research and development. Its unique structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a methyl ester, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds and polymers. This technical guide provides an in-depth overview of the potential applications of Methyl 3,4-diaminobenzoate, with a focus on its role in the synthesis of high-performance polybenzimidazoles (PBIs) and pharmacologically significant benzimidazole (B57391) derivatives. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in laboratory settings.
Physicochemical Properties and Spectroscopic Data
This compound is a white to light brown crystalline powder.[1] Its key physicochemical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36692-49-6 | |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 105-110 °C | [3] |
| Appearance | White to light brown to light yellow powder or crystals | [1] |
| Assay | ≥97% | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.49 (d, 1H, J = 7.01 Hz, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, 1H, J = 7.01 Hz, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂) | [1][2] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11 | [1][2] |
| LCMS m/z | Calculated value (MNa)⁺ 189.06, measured value 189.00 | [1][2] |
| FTIR | Available | [4] |
| Mass Spectrum | Available | [5] |
Synthesis of this compound
This compound is typically synthesized via the esterification of 3,4-diaminobenzoic acid. Two common methods are presented below.
Synthesis using Thionyl Chloride
This method involves the reaction of 3,4-diaminobenzoic acid with methanol (B129727) in the presence of thionyl chloride.
Experimental Protocol:
-
Dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).[1]
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over a period of 10 minutes.[1][2]
-
Stir the reaction mixture at room temperature for 4 hours.[1][2]
-
Remove the solvent by evaporation under reduced pressure.[1][2]
-
Partition the residue between water and ethyl acetate (B1210297) (EtOAc).[1][2]
-
Separate the organic layer, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[1][2]
-
Dry the organic layer with anhydrous magnesium sulfate.[1][2]
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound.[1][2]
Yield: 95.0% (brown solid).[1][2]
Synthesis using Concentrated Sulfuric Acid
This method utilizes concentrated sulfuric acid as a catalyst for the esterification.
Experimental Protocol:
-
In a 100 ml single-mouth flask, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) to 50 mL of methanol and stir to dissolve.[2]
-
Add concentrated sulfuric acid (19.6 g, 0.2 mol) to the mixture.[2]
-
Stir the reaction mixture at 90 °C for 12 hours.[2]
-
After the reaction is complete, distill off the methanol under reduced pressure.[2]
-
Pour the residue into ice water.[2]
-
Collect the precipitate by suction filtration and dry to obtain this compound.[2]
Yield: 98.1%.[2]
Figure 1: General synthesis of this compound.
Applications in Polymer Chemistry: Synthesis of Polybenzimidazoles (PBIs)
This compound, or its parent acid, is a key monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability.[6][7]
Poly(2,5-benzimidazole) (ABPBI) Synthesis
ABPBI, the simplest PBI, can be synthesized from 3,4-diaminobenzoic acid. While the direct use of this compound is less common in literature for this specific polymerization, the underlying chemistry of forming the benzimidazole ring is the same. The process generally involves a polycondensation reaction at high temperatures.
Experimental Protocol (from 3,4-Diaminobenzoic Acid):
-
Add 3,4-diaminobenzoic acid (1.521 g, 10 mmol) to a three-necked flask equipped with a magnetic stirrer under a nitrogen flow.[6]
-
Add 20 mL of phosphorus pentoxide/methanesulfonic acid to the flask at 25 °C.[6]
-
Once the monomer has completely dissolved, increase the temperature to 150 °C to initiate polymerization.[6]
Figure 2: Workflow for Polybenzimidazole (PBI) synthesis.
Applications in Medicinal Chemistry: Synthesis of Benzimidazole Derivatives
The ortho-diamino functionality of this compound makes it an excellent precursor for the synthesis of benzimidazole derivatives. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The general synthesis involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives.
General Synthesis of 2-Substituted Benzimidazoles
The reaction of this compound with an aldehyde will lead to the formation of a 2-substituted benzimidazole with a methyl ester group at the 5- (or 6-) position.
Experimental Protocol (General):
-
Dissolve this compound and a desired aldehyde in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of an acid (e.g., NH₄Cl or a Lewis acid) to the mixture.[8]
-
Heat the reaction mixture, typically at reflux, for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[8]
-
Filter the solid, wash with water, and purify by recrystallization.[8]
Figure 3: Synthesis of benzimidazole derivatives.
Potential Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with various biological targets. For instance, certain derivatives have shown activity as DNA minor groove binding agents, which can interfere with DNA replication and transcription, leading to antitumor effects.[8] Others may act as inhibitors of specific enzymes or receptor antagonists. The diagram below illustrates a conceptual relationship where a synthesized benzimidazole derivative could potentially inhibit a signaling pathway involved in cell proliferation.
Figure 4: Conceptual inhibition of a signaling pathway.
Other Potential Research Applications
While the primary applications of this compound are in polymer and medicinal chemistry, its structural motifs suggest potential in other areas:
-
Ligand for Metal Complexes: The ortho-diamine functionality can act as a bidentate ligand, chelating to various metal ions. These metal complexes could be explored for their catalytic, magnetic, or biological properties.[10][11]
-
Corrosion Inhibitors: Aminobenzoic acid derivatives have been investigated as corrosion inhibitors. The amine groups can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.[12][13][14]
-
Organic Electronics: The aromatic and electron-donating nature of the diamino-substituted benzene ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in diverse areas of scientific research. Its utility as a monomer for high-performance polymers and as a scaffold for biologically active benzimidazoles is well-established. This guide provides a foundational understanding of its properties, synthesis, and key applications, aiming to empower researchers, scientists, and drug development professionals to explore its full potential in their respective fields.
References
- 1. This compound | 36692-49-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(36692-49-6) 1H NMR [m.chemicalbook.com]
- 6. Autohomogenization of Polybenzimidazole Composites with Enhanced Mechanical Performance by Air Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Corrosion Inhibitors for Interfacial Coating | MDPI [mdpi.com]
- 13. centriumenergy.com [centriumenergy.com]
- 14. innospec.com [innospec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in the preparation of various pharmaceuticals and functional materials. Two robust methods proceeding from 3,4-diaminobenzoic acid are presented: Fischer esterification using sulfuric acid and an alternative method employing thionyl chloride.
Method 1: Fischer Esterification with Sulfuric Acid
This protocol outlines the synthesis of Methyl 3,4-diaminobenzoate via the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol (B129727) and sulfuric acid.
Experimental Protocol
-
Reaction Setup: In a 100 mL single-necked flask, combine 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add 19.6 g (0.2 mol) of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol by distillation under reduced pressure.
-
Pour the resulting residue into ice water to precipitate the product.
-
Purification: Collect the solid product by suction filtration.[1]
-
Wash the solid with cold water and dry to obtain this compound.
Method 2: Esterification using Thionyl Chloride
This method describes the synthesis of this compound using thionyl chloride in methanol. This procedure is notable for its mild reaction conditions and high yield.
Experimental Protocol
-
Reaction Setup: To a solution of 1.00 g (6.58 mmol) of 3,4-diaminobenzoic acid in 15.0 mL of methanol, slowly add 0.72 mL (9.80 mmol) of thionyl chloride dropwise over a period of 10 minutes.[1][2]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up:
-
Purification:
Data Presentation
The following table summarizes the quantitative data for the two synthetic methods.
| Parameter | Method 1: Sulfuric Acid | Method 2: Thionyl Chloride |
| Starting Material | 3,4-diaminobenzoic acid | 3,4-diaminobenzoic acid |
| Reagents | Methanol, Sulfuric Acid | Methanol, Thionyl Chloride |
| Scale (Starting Material) | 3.04 g (0.02 mol) | 1.00 g (6.58 mmol) |
| Reaction Temperature | 90°C | Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Product Yield | 98.1% (3.26 g)[1] | 95.0% (993 mg)[1][2] |
| Product Appearance | Not specified | Brown solid[1][2] |
Characterization Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 7.01 Hz, 1H), 7.47 (s, 1H), 6.68 (d, J = 7.01 Hz, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H).[1][2]
-
¹³C NMR (125 MHz, CDCl₃): δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[1][2]
-
LCMS (m/z): Calculated for (M+Na)⁺ 189.06, Found 189.00.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Versatile Role of Methyl 3,4-diaminobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-diaminobenzoate (B8644857) is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its aromatic core, substituted with two adjacent amino groups and a methyl ester, provides a reactive scaffold for constructing complex molecules with significant biological activity. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of important derivatives, and insights into the signaling pathways targeted by these molecules.
Key Applications in Medicinal Chemistry
Methyl 3,4-diaminobenzoate serves as a crucial starting material for the synthesis of several classes of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.
1. Benzimidazole (B57391) Scaffolds for Kinase Inhibitors:
The vicinal diamino functionality of this compound makes it an ideal substrate for the synthesis of benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs.[1] By condensing this compound with various carboxylic acids or aldehydes, a diverse library of benzimidazole derivatives can be generated. These derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][2] Key kinase targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]
-
BRAF: A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers.[5][6]
-
Other Kinases: Benzimidazole derivatives have also shown inhibitory activity against a range of other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Casein Kinase 2 (CK2).[1][7]
2. Synthesis of PARP Inhibitors:
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[10] this compound can be used to construct the core structures of PARP inhibitors, which often feature a benzimidazole or a related heterocyclic system that mimics the nicotinamide (B372718) moiety of the PARP substrate NAD+.[11]
3. Quinoxaline (B1680401) Derivatives:
The reaction of this compound with 1,2-dicarbonyl compounds provides a straightforward route to quinoxaline derivatives. Quinoxalines are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Data Presentation: Biological Activity of Derivatives
The following tables summarize the in vitro biological activity of representative compounds synthesized from precursors related to this compound, highlighting their potential as kinase and PARP inhibitors.
Table 1: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzimidazole-based | VEGFR-2 | 60.83 | Sorafenib | 53.65 |
| Benzimidazole-based | BRAF (V600E) | 9 | Vemurafenib | - |
| Benzimidazole-hydrazone | EGFR | 30.1 | Erlotinib | 61.1 |
| Benzimidazole-hydrazone | HER2 | 28.3 | Lapatinib | 17.4 |
| Benzimidazole-hydrazone | CDK2 | 364 | Roscovitine | 756 |
| Benzimidazole-thiadiazole | Casein Kinase 2 (CK2) | 15,000 (15 µM) | - | - |
Data compiled from multiple sources, showcasing the potency of benzimidazole scaffolds against various kinases.[7][12][13]
Table 2: PARP Inhibitory Activity of Benzimidazole-based Compounds
| Compound Class | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Imidazobenzodiazepine | PARP-1 | 26 | - | - |
| Thieno[3,4-d]imidazole-4-carboxamide | PARP-1 | - | Olaparib | - |
Illustrative data demonstrating the potential of benzimidazole-related structures as PARP inhibitors.[6][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 3,4-diaminobenzoic acid to yield this compound.[5][7]
Materials:
-
3,4-Diaminobenzoic acid
-
Methanol (B129727) (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure using Thionyl Chloride:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, saturated brine solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford this compound as a brown solid (yield: ~95%).[5]
Procedure using Sulfuric Acid:
-
In a 100 mL single-mouth bottle, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) and 50 mL of methanol.
-
Stir to dissolve, then carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).
-
Heat the mixture with stirring at 90 °C for 12 hours.
-
After the reaction is complete, distill off the methanol under reduced pressure.
-
Pour the residue into ice water.
-
Collect the precipitate by suction filtration and dry to obtain this compound (yield: ~98%).[5]
Protocol 2: General Synthesis of Benzimidazole-6-carboxylates
This protocol outlines the condensation of this compound with a carboxylic acid to form a benzimidazole derivative, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Reaction flask with a condenser
-
Heating mantle or oil bath
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Filtration apparatus
Procedure:
-
In a reaction flask, add this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (or Eaton's reagent) in excess to act as both a solvent and a dehydrating agent.
-
Heat the mixture at 150-180 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is basic.
-
The solid precipitate is the crude benzimidazole product. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of a Quinoxaline-6-carboxylate Derivative
This protocol describes the reaction of this compound with a 1,2-dicarbonyl compound to yield a quinoxaline derivative.[14]
Materials:
-
This compound
-
Benzil (B1666583) (or other 1,2-dicarbonyl compound)
-
Ethanol (B145695) or acetic acid
-
Reaction flask with a condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and benzil (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired quinoxaline derivative.[14] Further purification can be achieved by recrystallization.
Signaling Pathways and Mechanism of Action
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-RAF-MEK-ERK and PI3K-AKT pathways. These pathways collectively promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are crucial for angiogenesis.[1][14][15] Benzimidazole-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation and activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Polybenzimidazole (PBI) Synthesis using Methyl 3,4-diaminobenzoate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1][2] These properties make them suitable for a wide range of demanding applications, including protective apparel for firefighters and astronauts, industrial membranes, and high-temperature fuel cell components.[1] The synthesis of PBI typically involves the polycondensation of an aromatic tetra-amine with a dicarboxylic acid or its derivative.[3]
This document provides detailed application notes and a theoretical protocol for the synthesis of polybenzimidazole using methyl 3,4-diaminobenzoate (B8644857) as a monomer. While not a conventional tetra-amine monomer, methyl 3,4-diaminobenzoate offers a unique A-B type structure with two adjacent amine functionalities and a methyl ester group. This allows for potential self-condensation polymerization to form a PBI derivative, or co-polymerization with other monomers to tailor the final polymer properties. The following sections will detail the synthesis of the monomer, a proposed polymerization protocol, and the expected properties of the resulting polymer.
Monomer Synthesis: this compound
The monomer, this compound, can be synthesized from 3,4-diaminobenzoic acid through esterification.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-diaminobenzoic acid
-
Thionyl chloride or concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure using Thionyl Chloride: [4]
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in methanol.
-
Slowly add thionyl chloride dropwise to the solution over a period of 10 minutes while stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Partition the residue between water and ethyl acetate in a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, saturated brine, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound as a solid.
Procedure using Sulfuric Acid:
-
In a 100 ml single-mouth bottle, add 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.
-
Stir to dissolve the acid and then add 19.6 g (0.2 mol) of concentrated sulfuric acid.
-
Stir the mixture at 90 °C for 12 hours under reflux.
-
After the reaction is complete, distill off the methanol under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Collect the solid by suction filtration and dry to obtain this compound.
Polybenzimidazole (PBI) Synthesis from this compound
The synthesis of PBI from this compound can theoretically proceed via a self-condensation reaction in a high-boiling solvent that facilitates the removal of methanol as a byproduct. Polyphosphoric acid (PPA) is a common medium for such polymerizations as it acts as both a solvent and a dehydrating agent.
Proposed Experimental Protocol: PBI Synthesis
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet
-
Heating mantle with temperature controller
-
Methanol or water for precipitation
-
Ammonium (B1175870) hydroxide (B78521) solution for neutralization
-
Soxhlet extraction apparatus
-
Methanol
Procedure:
-
Place polyphosphoric acid into a three-necked flask and heat to 100°C under a slow stream of nitrogen to remove any moisture.
-
Add this compound to the PPA with efficient mechanical stirring to ensure a homogeneous solution.
-
Slowly raise the temperature of the reaction mixture to 180-200°C and maintain for 4-6 hours. During this time, methanol will be evolved.
-
Increase the temperature to 220-240°C and continue the reaction for another 8-12 hours to ensure a high degree of polymerization. The viscosity of the solution will increase significantly.
-
After cooling to about 100°C, pour the viscous polymer solution into a large volume of vigorously stirred methanol or water to precipitate the PBI polymer.
-
Break up the resulting fibrous or solid polymer and wash it repeatedly with methanol or water to remove residual PPA.
-
Neutralize the polymer by stirring in a dilute ammonium hydroxide solution, followed by extensive washing with distilled water until the washings are neutral.
-
Purify the polymer further by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight oligomers and impurities.
-
Dry the purified PBI polymer in a vacuum oven at 120°C until a constant weight is achieved.
Characterization of PBI
The resulting PBI polymer can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the benzimidazole (B57391) ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Quantitative Data
| Property | Typical Value |
| Thermal Properties | |
| Glass Transition Temp. (Tg) | 427 °C |
| Thermal Degradation (>5% wt loss in N2) | >550 °C |
| Mechanical Properties | |
| Tensile Strength | ~160 MPa |
| Tensile Modulus | ~5.5 GPa |
| Elongation at Break | ~30% |
| Other Properties | |
| Inherent Viscosity | 0.7 - 1.2 dL/g in 97% H₂SO₄ |
| Density | ~1.3 g/cm³ |
Table 1: Representative properties of a standard PBI polymer. Data is illustrative and properties of PBI from this compound may vary.[2]
Visualizations
PBI Synthesis Reaction Pathway
Caption: PBI synthesis from this compound.
Experimental Workflow for PBI Synthesis
Caption: Experimental workflow for PBI synthesis.
References
Application Notes and Protocols: Cyclization Reactions of Methyl 3,4-diaminobenzoate with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions of methyl 3,4-diaminobenzoate (B8644857) with various dicarbonyl compounds to synthesize quinoxaline (B1680401) and benzimidazole (B57391) derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document offers detailed experimental protocols, quantitative data, and insights into the applications of the synthesized compounds.
Introduction
The condensation reaction of ortho-diamines with 1,2-dicarbonyl compounds is a fundamental and widely utilized method for the synthesis of quinoxalines. Similarly, the reaction with aldehydes or their derivatives leads to the formation of benzimidazoles. Methyl 3,4-diaminobenzoate is a versatile starting material for these syntheses, yielding methyl quinoxaline-6-carboxylates and methyl benzimidazole-5-carboxylates, respectively. These products serve as valuable intermediates for the development of novel therapeutic agents. The ester functionality provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] Likewise, the benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide range of biological effects, including anticancer and antimicrobial properties.[3][4][5]
Synthesis of Methyl Quinoxaline-6-carboxylates
The reaction of this compound with α-dicarbonyl compounds provides a direct route to methyl quinoxaline-6-carboxylates. The choice of the dicarbonyl compound (e.g., glyoxal (B1671930), butane-2,3-dione, benzil) determines the substitution pattern at the 2- and 3-positions of the quinoxaline ring.
Reaction with Aliphatic Dicarbonyls
The condensation with simple aliphatic dicarbonyls like glyoxal (to yield the unsubstituted quinoxaline) or butane-2,3-dione (to yield the 2,3-dimethyl derivative) is typically carried out in an alcoholic solvent, often with acid catalysis.
Reaction with Aromatic Dicarbonyls (Benzils)
The reaction with aromatic 1,2-diketones, such as benzil (B1666583) and its derivatives, leads to the formation of 2,3-diarylquinoxaline-6-carboxylates. A green and efficient method for this transformation utilizes high-temperature water as the reaction medium.[6][7]
Quantitative Data for Quinoxaline Synthesis
| Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 4,4'-Dimethoxybenzil (B72200) | Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate | High-Temperature Water (230 °C, 3 h) | 77 | [7] |
| Benzil | Methyl 2,3-diphenylquinoxaline-6-carboxylate | Glacial Acetic Acid (50 °C, 4-8 h) | Not specified | |
| 4,4'-Difluorobenzil | Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate | High-Temperature Water (150 °C, 10 min) | 75 | [7] |
| 4,4'-Dichlorobenzil | Methyl 2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylate | High-Temperature Water (230 °C, 10 min) | 66 | [7] |
| 4,4'-Dibromobenzil | Methyl 2,3-bis(4-bromophenyl)quinoxaline-6-carboxylate | High-Temperature Water (230 °C, 10 min) | 65 | [7] |
Synthesis of Methyl Benzimidazole-5-carboxylates
The synthesis of methyl benzimidazole-5-carboxylates can be achieved through the condensation of this compound with aldehydes. A modern and efficient approach involves a one-pot reductive cyclization of a nitro-precursor in the presence of an aldehyde.[8]
One-Pot Reductive Cyclization
This method involves the in-situ reduction of a nitro group to an amine, which then condenses with an aldehyde to form the benzimidazole ring. While the cited example starts from a nitro-precursor, this methodology is adaptable for the direct condensation of this compound with various aldehydes.
Quantitative Data for Benzimidazole Synthesis
| Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichlorobenzaldehyde | Methyl 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate | Na2S2O4, DMSO | High | [8] |
| 5-Bromo-4-hydroxy-3-methoxybenzaldehyde | 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Na2S2O4, DMSO, then hydrolysis | Not specified |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate[7]
-
Materials: this compound, 4,4'-dimethoxybenzil, 5% aqueous acetic acid.
-
Procedure:
-
In a microwave reactor vial, suspend this compound (1.0 mmol) and 4,4'-dimethoxybenzil (1.0 mmol) in 5% aqueous acetic acid.
-
Seal the vial and heat the mixture to 230 °C for 3 hours with stirring.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol (B145695).
-
Dry the product under vacuum to yield methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Protocol 2: General Procedure for the Synthesis of Methyl 2,3-dialkyl/diaryl-quinoxaline-6-carboxylates
-
Materials: this compound, appropriate 1,2-dicarbonyl compound (e.g., butane-2,3-dione or benzil), ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Protocol 3: General Procedure for the One-Pot Synthesis of Methyl 2-substituted-1H-benzo[d]imidazole-5-carboxylates
-
Materials: this compound, appropriate aldehyde (e.g., benzaldehyde), sodium dithionite (B78146) (Na₂S₂O₄), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (10 mL), add the aldehyde (1.0 mmol).
-
Add sodium dithionite (3.0 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the crude product and purify by recrystallization or column chromatography.
-
Applications and Biological Activities
Quinoxaline-6-carboxylate Derivatives
Derivatives of quinoxaline-6-carboxylic acid have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides to modulate the compound's pharmacokinetic and pharmacodynamic properties. Some quinoxaline derivatives also exhibit potent antimicrobial activity.[1]
Benzimidazole-5-carboxylate Derivatives
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Methyl benzimidazole-5-carboxylate and its derivatives have been investigated for their potent antimicrobial and anticancer activities.[3][4][5] The mechanism of anticancer action for many benzimidazole derivatives involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. They have also been reported to act as topoisomerase inhibitors and to modulate various signaling pathways involved in cancer progression.
Visualizations
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazines, utilizing methyl 3,4-diaminobenzoate (B8644857) as a key starting material. The methodologies presented are suitable for laboratory-scale synthesis and can be adapted for the preparation of diverse derivatives for drug discovery and development programs.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The following protocols detail the synthesis of methyl 2-substituted-1H-benzimidazole-6-carboxylates through the condensation of methyl 3,4-diaminobenzoate with aldehydes.
Protocol 1: Nickel-Catalyzed Synthesis of Methyl 2-Aryl-1H-benzimidazole-6-carboxylate
This protocol describes the synthesis of methyl 2-aryl-1H-benzimidazole-6-carboxylates via a nickel-catalyzed condensation reaction between this compound and various aromatic aldehydes.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in chloroform (B151607) (CHCl₃).
-
Catalyst Addition: Add nickel acetate (B1210297) [Ni(OAc)₂] (0.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the desired methyl 2-aryl-1H-benzimidazole-6-carboxylate.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 2-phenyl-1H-benzimidazole-6-carboxylate | Not specified |
| 2 | Substituted Benzaldehydes | Corresponding methyl 2-aryl-1H-benzimidazole-6-carboxylates | Good to excellent |
Characterization Data for Methyl 2-phenyl-1H-benzimidazole-6-carboxylate:
-
Appearance: Solid
-
Spectroscopic Data: To be determined by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the nickel-catalyzed synthesis of benzimidazoles.
Protocol 2: One-Pot Nitro-Reductive Cyclization for Benzimidazole-5-carboxylate Synthesis
This protocol outlines an efficient one-pot synthesis of a benzimidazole-5-carboxylate core structure, which can be elaborated further. The key step involves a nitro-reductive cyclization.[2]
Experimental Protocol:
-
Starting Material: Begin with ethyl 3-nitro-4-(propylamino)benzoate (a derivative of the title compound).
-
Reaction Mixture: In a suitable flask, dissolve the starting material and 2,4-dichlorobenzaldehyde (B42875) in dimethylsulfoxide (DMSO).
-
Reductive Cyclization: Add sodium dithionite (B78146) to the mixture.
-
Reaction Conditions: Stir the reaction at an appropriate temperature and monitor by TLC. The reaction is reported to proceed smoothly and quickly.[2]
-
Work-up and Purification: After completion, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Reactants | Product | Yield (%) |
| Ethyl 3-nitro-4-(propylamino)benzoate, 2,4-dichlorobenzaldehyde | Ethyl 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate | Excellent |
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The following protocol details their synthesis from this compound and a 1,2-dicarbonyl compound.
Protocol 3: One-Pot Synthesis and Hydrolysis to 2,3-Diarylquinoxaline-6-carboxylic Acid
This protocol describes a one-pot reaction for the formation of a quinoxaline ring followed by the in-situ hydrolysis of the methyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel suitable for high-temperature reactions, combine this compound (1.0 eq.) and a 1,2-diaryl-1,2-ethanedione (e.g., benzil) (1.0 eq.).
-
Solvent: Add water as the solvent.
-
Reaction Conditions: Heat the mixture to 230°C for 3 hours.
-
Work-up: After cooling, the product may precipitate. Isolate the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data:
| Diamine | Dicarbonyl Compound | Product | Yield (%) |
| This compound | 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid | 77 |
Caption: One-pot synthesis and hydrolysis for quinoxaline-6-carboxylic acid.
Synthesis of Benzotriazole (B28993) Derivatives
Benzotriazoles are widely used in various fields, including as corrosion inhibitors and in pharmaceuticals. The synthesis of methyl 1H-benzo[d][3][4][5]triazole-6-carboxylate from this compound is achieved through diazotization.
Protocol 4: Synthesis of Methyl 1H-benzo[d][3][4][5]triazole-6-carboxylate via Diazotization
This protocol is adapted from the general procedure for the synthesis of benzotriazoles from o-phenylenediamines.[1][3][4][5][6]
Experimental Protocol:
-
Dissolution: In a beaker, dissolve this compound (1.0 eq.) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
-
Cooling: Cool the solution to 15°C in an ice bath.
-
Diazotization: While stirring, add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq.) in water in one portion. The temperature of the reaction mixture will rise.
-
Reaction: Continue stirring as the reaction mixture warms and then cools. The color of the solution will typically change.
-
Precipitation: After the reaction is complete (monitor by TLC or disappearance of starting material), thoroughly chill the mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from boiling water or another suitable solvent to yield the purified methyl 1H-benzo[d][3][4][5]triazole-6-carboxylate.
Quantitative Data:
| Starting Material | Product | Expected Yield (%) |
| This compound | Methyl 1H-benzo[d][3][4][5]triazole-6-carboxylate | ~60-80 (based on analogous reactions) |
Caption: Experimental workflow for the synthesis of a benzotriazole derivative.
References
Application Notes and Protocols: Methyl 3,4-diaminobenzoate Derivatization for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3,4-diaminobenzoate (B8644857) is a versatile scaffold in medicinal chemistry, primarily utilized as a precursor for the synthesis of benzimidazoles and other heterocyclic compounds with significant therapeutic potential. The presence of two adjacent amino groups and a methyl ester provides multiple reactive sites for derivatization, enabling the generation of diverse chemical libraries for drug discovery. This document outlines key applications and detailed protocols for the derivatization of methyl 3,4-diaminobenzoate and the evaluation of its derivatives against various disease targets, including microbial infections and cancer.
Key Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities:
-
Antimicrobial Agents: Benzimidazole (B57391) derivatives synthesized from this compound have shown potent activity against various bacterial and fungal strains.[1] The mechanism of action for some antibacterial derivatives involves the inhibition of essential cellular processes, such as the disruption of FtsZ protein dynamics, which is crucial for bacterial cell division.[2][3]
-
Anticancer Agents: Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines.[4][5] The anticancer activity can be attributed to various mechanisms, including the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Enzyme Inhibitors: Novel benzimidazole derivatives have been identified as potent urease inhibitors, suggesting their potential application in treating infections caused by urease-producing bacteria like Helicobacter pylori.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3,4-diaminobenzoic acid.[7][8]
Materials:
-
3,4-diaminobenzoic acid
-
Thionyl chloride or Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
Dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL) in a round-bottom flask.[7][8]
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over 10 minutes while stirring.[7][8]
-
Stir the reaction mixture at room temperature for 4 hours.[7][8]
-
Remove the solvent by evaporation under reduced pressure.[7][8]
-
Partition the residue between water and ethyl acetate.[7][8]
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[7][8]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[7][8]
Procedure using Sulfuric Acid:
-
Add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) to a 100 mL single-mouth bottle and dissolve it in 50 mL of methanol with stirring.[8]
-
Add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution.[8]
-
Stir the mixture at 90°C for 12 hours.[8]
-
After the reaction is complete, distill off the methanol under reduced pressure.[8]
-
Pour the residue into ice water and collect the precipitate by suction filtration to obtain this compound.[8]
Protocol 2: General Synthesis of Benzimidazole Derivatives
This protocol outlines the cyclocondensation reaction of this compound with various aldehydes to form benzimidazole derivatives.[6][9]
Materials:
-
This compound
-
Substituted benzaldehydes
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Ammonium (B1175870) chloride (NH₄Cl)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of a substituted benzaldehyde (B42025) (2 mmol) in an ethanol-water solution (10 mL, 5:1 v/v), add this compound (2 mmol) and sodium metabisulfite (1 mmol).[6] Alternatively, ammonium chloride (30 mol%) can be used as a catalyst in ethanol.[9]
-
Reflux the reaction mixture overnight (with Na₂S₂O₅) or stir at 80°C for 2 hours (with NH₄Cl).[6][9]
-
Monitor the completion of the reaction using TLC.[9]
-
Upon completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure.[6]
-
If using NH₄Cl, pour the reaction mixture into ice-cold water to precipitate the product.[9]
-
Crystallize the crude product from hot ethanol to obtain the pure benzimidazole derivative.[6]
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the determination of the cytotoxic activity of synthesized derivatives against cancer cell lines using the MTT assay.[4][5]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Protocol 4: In Vitro Antimicrobial Activity Assessment (Disc Diffusion Method)
This protocol details the screening of synthesized compounds for their antibacterial and antifungal activity using the disc diffusion method.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Ketoconazole)
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with known concentrations of the synthesized compounds.
-
Place the discs on the inoculated agar plates.
-
Place a standard antibiotic/antifungal disc and a solvent control disc on the same plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Data Presentation
Table 1: Urease Inhibitory Activity of Synthesized Benzimidazole Derivatives [6]
| Compound | R-group on Benzaldehyde | IC₅₀ (µM) |
|---|---|---|
| 8a | 4-OH | 5.37 |
| 8b | 4-Cl | 4.11 |
| 8c | 4-Br | 3.89 |
| 8d | 4-F | 3.51 |
| 8e | 4-NO₂ | 3.36 |
| Thiourea (Standard) | - | 22 |
| Hydroxyurea (Standard) | - | 100 |
Table 2: Anticancer Activity of Indolin-2-one Derivatives (IC₅₀ in µM) [5]
| Compound | Substitution at C5 | HeLa | IMR-32 | MCF-7 |
|---|---|---|---|---|
| VIa | H | 25.12 | 26.45 | 28.14 |
| VIb | F | 10.64 | 11.23 | 12.08 |
| VIc | Cl | 11.02 | 12.18 | 12.84 |
| VId | Br | 12.36 | 13.04 | 13.62 |
| Cisplatin (Standard) | - | 13.54 | 13.86 | 14.08 |
Table 3: Antifungal Activity of a 3,4-diaminobenzoic acid derivative (Compound IVa) (Zone of Inhibition in mm)
| Fungal Strain | Compound IVa | Ketoconazole (Standard) |
|---|---|---|
| Aspergillus niger | 19 | 21 |
| Penicillium chrysogenum | 17 | 20 |
| Candida albicans | 22 | 19 |
| Saccharomyces cerevisiae| 21 | 18 |
Visualizations
Caption: General experimental workflow for the synthesis and screening of this compound derivatives.
Caption: Proposed mechanism of antibacterial action via FtsZ polymerization inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 36692-49-6 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Large-Scale Synthesis of Methyl 3,4-diaminobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented and compared: the direct esterification of 3,4-diaminobenzoic acid and a multi-step synthesis commencing with the reduction of a nitrated precursor, Methyl 4-methyl-3-nitrobenzoate. This guide offers a comprehensive overview of the methodologies, quantitative data, and safety considerations to facilitate scalable and efficient production.
Introduction
Methyl 3,4-diaminobenzoate is a crucial building block in the synthesis of various pharmaceuticals and functional materials.[1] Its vicinal diamine functionality allows for the construction of heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds. The efficient and cost-effective large-scale production of this intermediate is therefore of significant industrial importance. This document outlines two viable synthetic strategies, providing detailed protocols and comparative data to aid researchers and process chemists in selecting the most appropriate method for their needs.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for large-scale production depends on factors such as raw material cost, process safety, scalability, and overall yield. Below is a summary of two prominent methods.
| Parameter | Route 1: Direct Esterification | Route 2: Reduction of Nitro Precursor |
| Starting Material | 3,4-Diaminobenzoic acid | Methyl 4-methyl-3-nitrobenzoate |
| Reagents | Methanol (B129727), Sulfuric Acid or Thionyl Chloride | Raney Nickel, Hydrogen Gas, Methanol |
| Number of Steps | 1 | 1 (from nitro-ester) |
| Typical Yield | 95-98%[2] | High (Specific yield not detailed, but hydrogenation of similar compounds is often quantitative)[3][4] |
| Scalability | Good, but may be limited by cost of starting material. | Excellent, as it often utilizes more readily available and cheaper starting materials for the nitro compound synthesis. |
| Safety Considerations | Use of corrosive reagents (H₂SO₄, SOCl₂).[2] | Handling of flammable hydrogen gas and pyrophoric Raney Nickel catalyst.[3] |
Experimental Protocols
Route 1: Direct Esterification of 3,4-Diaminobenzoic Acid
This method is a straightforward and high-yielding laboratory-scale synthesis that can be adapted for larger scales. Two common procedures are provided below.
Protocol 1A: Using Sulfuric Acid
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,4-diaminobenzoic acid (1.0 eq) and methanol (10-15 volumes).
-
Acid Addition: Stir the suspension and slowly add concentrated sulfuric acid (1.0-2.0 eq) while maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or HPLC.[2]
-
Work-up: After completion, cool the reaction mixture and reduce the volume of methanol by distillation under reduced pressure.[2]
-
Isolation: Pour the residue into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of ~7.5.
-
Purification: The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.[2]
Protocol 1B: Using Thionyl Chloride
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in anhydrous methanol (15 volumes).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.5-2.2 eq) dropwise, ensuring the temperature remains below 10 °C.[2][3]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours or until the reaction is complete as monitored by TLC/HPLC.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.[2]
-
Isolation: Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.[2]
-
Purification: Remove the solvent by evaporation under reduced pressure to yield this compound.[2]
Route 2: Catalytic Hydrogenation of Methyl 4-methyl-3-nitrobenzoate
This route is particularly attractive for large-scale synthesis due to the potential for high throughput and the use of more economical starting materials for the synthesis of the nitro precursor.
Protocol 2A: Reduction of Methyl 4-methyl-3-nitrobenzoate
-
Catalyst Preparation: In a hydrogenation reactor, suspend Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (5 g per 80 g of substrate) or 5-10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere.[3]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 50 psi.[3]
-
Reaction: Stir the mixture vigorously at room temperature for 8 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.[3]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Safety and Handling
This compound:
-
Hazards: Toxic if swallowed and causes serious eye irritation.[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Reagents:
-
Concentrated Sulfuric Acid & Thionyl Chloride: Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment.
-
Raney Nickel & Palladium on Carbon: Raney Nickel is pyrophoric and may ignite if exposed to air. Pd/C can be flammable. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.
Workflow and Process Visualization
The following diagram illustrates a potential large-scale production workflow, integrating the synthesis of the nitro-ester precursor followed by its reduction.
References
- 1. This compound | 36692-49-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of High-Performance Polymers Using Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-diaminobenzoate (B8644857) is a versatile monomer employed in the synthesis of high-performance polymers such as polybenzimidazoles (PBIs) and polyimides (PIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices. The presence of the methyl ester group in Methyl 3,4-diaminobenzoate offers a potential for post-polymerization modification, allowing for the tuning of polymer properties. This document provides detailed protocols and application notes for the synthesis of high-performance polymers utilizing this compound.
Data Presentation: Properties of High-Performance Polymers
The properties of high-performance polymers are significantly influenced by the monomer composition and the polymerization conditions. Below are tables summarizing typical quantitative data for polybenzimidazoles and polyimides. While specific data for polymers derived directly from this compound is limited in publicly available literature, the following tables provide representative values for analogous polymer systems.
Table 1: Thermal Properties of Aromatic Polybenzimidazoles (PBIs)
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| PBI from 3,3',4,4'-tetraaminobiphenyl and isophthalic acid | ~425 | >550 |
| m-PBI (Celazole®) | ~427 | >550 |
| ABPBI (from 3,4-diaminobenzoic acid) | Not clearly defined | ~600 |
Table 2: Mechanical Properties of Aromatic Polyimides (PIs)
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PMDA-ODA (Kapton®) | 172 | 70 | 2.5 |
| BPDA-PPD | 310 | 20 | 8.5 |
| 6FDA-ODA | 110 | 60 | 2.4 |
Note: These values are representative and can vary based on the specific monomers, synthesis method, and processing conditions.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,5(6)-benzimidazole) (ABPBI) from 3,4-Diaminobenzoic Acid (a precursor route relevant to this compound)
This protocol is adapted from the synthesis of ABPBI using 3,4-diaminobenzoic acid, which is structurally very similar to this compound and follows a similar polymerization pathway.[1] The ester group of this compound may require hydrolysis to the carboxylic acid in situ or prior to polymerization for this specific reaction.
Materials:
-
3,4-Diaminobenzoic acid (DABA)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and outlet
-
Heating mantle with a temperature controller
-
High-speed blender
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a three-necked flask, add 3,4-diaminobenzoic acid to polyphosphoric acid (PPA) to achieve a high monomer concentration (e.g., >10% by weight).
-
Polycondensation: Under a slow stream of nitrogen, heat the mixture with stirring. A typical temperature profile is to heat to 180-200°C and maintain for 20-30 hours.[1] The solution will become increasingly viscous as the polymerization proceeds.
-
Precipitation: After cooling to approximately 100°C, pour the viscous polymer solution into a large volume of rapidly stirred deionized water. The polymer will precipitate as fibrous solids.
-
Washing: Macerate the precipitated polymer in a high-speed blender with deionized water to remove residual PPA. Filter the polymer and wash thoroughly with fresh deionized water until the washings are neutral.
-
Further Purification: To remove any remaining acid, stir the polymer in a dilute sodium bicarbonate solution, followed by extensive washing with deionized water.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature above 100°C until a constant weight is achieved.
Protocol 2: Representative Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol is a representative two-step procedure for synthesizing a polyimide. The first step involves the formation of a poly(amic acid) (PAA) precursor, which is then thermally cyclized to the final polyimide.[2][3]
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of this compound in anhydrous DMAc with stirring.
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of PMDA powder to the stirred solution. Ensure the temperature remains low during the addition to control the exothermic reaction.
-
After the complete addition of PMDA, remove the ice bath and continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous, indicating the formation of the PAA.
Step 2: Thermal Imidization to Polyimide Film
-
Film Casting: Cast the viscous PAA solution onto clean glass plates using a doctor blade or a spin coater to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast films in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the films to a programmable oven or furnace with a nitrogen atmosphere. The thermal curing cycle is crucial for complete imidization and achieving optimal properties. A typical curing profile is as follows:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.
-
-
Cooling: After the final hold, allow the films to cool down slowly to room temperature under nitrogen.
-
Film Removal: Carefully peel the resulting polyimide films from the glass substrates.
Visualizations
Caption: Synthesis pathway for Polybenzimidazole.
Caption: Two-step synthesis pathway for Polyimide.
Caption: General experimental workflow for polymer synthesis.
References
Application Notes and Protocols for Monitoring Reactions with Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 3,4-diaminobenzoate (B8644857). The protocols described herein utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of Methyl 3,4-diaminobenzoate and the formation of products in a reaction mixture. A reversed-phase HPLC method is generally suitable for this purpose.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound and its reaction products over time.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Reaction product reference standard (if available)
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 acetonitrile:water) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and ramp to a higher concentration of B to elute all components. A typical gradient might be:
-
0-10 min: 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound and the product.
-
Integrate the peak areas of the reactant and product in the chromatograms of the reaction samples.
-
Calculate the concentration of each component using the calibration curve.
-
Data Presentation
| Time (min) | This compound Concentration (mM) | Product Concentration (mM) |
| 0 | 100.0 | 0.0 |
| 30 | 75.2 | 24.8 |
| 60 | 51.5 | 48.5 |
| 120 | 23.1 | 76.9 |
| 240 | 5.8 | 94.2 |
Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4-diaminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Methyl 3,4-diaminobenzoate (B8644857).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Methyl 3,4-diaminobenzoate?
A1: The most common impurities can be categorized as starting materials, side-products, and residual reagents. These include unreacted 3,4-diaminobenzoic acid, oxidation byproducts, and isomeric impurities. The presence of these impurities can affect the yield, purity, and color of the final product.
Q2: Why is my final product brown or discolored instead of a light yellow solid?
A2: The discoloration, often appearing as a brown solid, is typically due to the oxidation of the aromatic diamine groups.[1][2] Aromatic amines are susceptible to air oxidation, which can be accelerated by acidic conditions or prolonged exposure to the atmosphere during the reaction or workup.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, it is crucial to use high-purity starting materials. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Additionally, carefully controlling the reaction temperature and time is essential to prevent side reactions.
Q4: What are the recommended methods for purifying crude this compound?
A4: Common purification techniques include recrystallization and column chromatography. A standard workup procedure involves washing the organic extract with saturated aqueous sodium bicarbonate to remove acidic impurities like unreacted 3,4-diaminobenzoic acid.[1][3] For higher purity, column chromatography on silica (B1680970) gel is effective.[2]
Q5: Which analytical techniques are suitable for identifying and quantifying impurities?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of the final product and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying the chemical structure of the product and any impurities.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Logical Flow for Troubleshooting Synthesis Issues
Caption: Troubleshooting logic for common synthesis problems.
Data Summary Tables
Table 1: Common Impurities and Their Sources
| Impurity | Potential Source | Identification Method |
| 3,4-Diaminobenzoic Acid | Incomplete esterification reaction. | HPLC, LC-MS, ¹H NMR |
| Oxidation Products | Exposure of aromatic amines to air/oxidants. | HPLC, LC-MS |
| Isomeric Impurities (e.g., Methyl 2,3-diaminobenzoate) | Impure starting 3,4-diaminobenzoic acid. | HPLC, NMR |
| Residual Solvents (e.g., Methanol (B129727), Ethyl Acetate) | Incomplete removal during drying. | ¹H NMR, GC-MS |
Table 2: Troubleshooting Guide for Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or loss during workup. | - Increase reaction time or temperature. - Ensure efficient stirring. - Perform careful extractions to avoid loss in the aqueous layer. |
| Product is a Dark Brown Solid | Oxidation of the diamino functional groups. | - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Purify the crude product by recrystallization with activated carbon. |
| Presence of Starting Material | Inefficient esterification. | - Ensure the molar excess of methanol and catalyst is adequate. - Increase reaction time. - Perform a thorough wash with saturated aqueous sodium bicarbonate during workup.[1][3] |
| Oily or Gummy Product | Presence of impurities inhibiting crystallization or residual solvent. | - Purify via column chromatography.[2] - Ensure the product is thoroughly dried under high vacuum. - Attempt trituration or recrystallization with various solvent systems. |
Experimental Protocols
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis via Fischer Esterification (H₂SO₄ catalyst)
-
Reaction Setup: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
-
Acid Addition: Carefully add concentrated sulfuric acid (1-2 eq) to the stirred suspension.
-
Heating: Heat the mixture to reflux (around 65°C) or 90°C and maintain for 4-12 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Workup: After cooling to room temperature, remove methanol under reduced pressure.
-
Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (B1210297) (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)
-
Reaction Setup: Dissolve 3,4-diaminobenzoic acid (1.0 eq) in methanol (15 mL per gram of acid) in a flask and cool the solution in an ice bath.[2][3]
-
Reagent Addition: Add thionyl chloride (1.5 - 10 eq) dropwise to the cooled solution while stirring.[1][2]
-
Reaction: Remove the ice bath and stir the mixture at room temperature or 45°C for 4-16 hours until the reaction is complete (monitored by TLC/LC-MS).[1][2]
-
Workup: Pour the reaction mixture into water and neutralize with a solid base like potassium carbonate or a saturated solution of sodium bicarbonate.[2]
-
Extraction and Washing: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[1][2]
Protocol 3: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A mixture of hexane (B92381) and ethyl acetate is a common mobile phase. The ratio can be optimized based on the polarity of the impurities, with a starting point of 1:1 (v/v) often being effective.[2]
-
Procedure: Dissolve the crude product in a minimum amount of dichloromethane (B109758) or the eluent mixture. Load the solution onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Purification of Crude Methyl 3,4-diaminobenzoate by Recrystallization
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude Methyl 3,4-diaminobenzoate (B8644857) using recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of Methyl 3,4-diaminobenzoate?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] For this compound, a moderately polar compound, several solvent systems can be effective. Methanol (B129727) is a good starting point as the compound is known to be soluble in it.[2] A mixed solvent system, such as methanol/water or ethyl acetate (B1210297)/hexane (B92381), often provides excellent results for achieving the desired solubility gradient.[3] A small-scale solvent screening is always recommended to determine the optimal choice for your specific crude material.[4]
Q2: My crude this compound is a dark brown oil/solid. Can I still purify it by recrystallization?
A2: Yes. It is common for the crude product of this compound synthesis to be a brown solid or oil due to residual reagents and colored impurities.[5][6] Recrystallization is an effective method for removing such impurities. If the color is intense, an additional step involving the addition of a small amount of activated charcoal to the hot solution before filtration can help decolorize the solution by adsorbing the colored impurities.[7]
Q3: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
A3: This is a common issue that can arise from two main causes: using too much solvent or supersaturation.[8][9]
-
Too much solvent: If the solution is not saturated enough, crystals will not form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7][8]
-
Supersaturation: The solution may hold more dissolved solute than it thermodynamically should.[8] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the liquid surface or adding a tiny "seed" crystal of pure this compound.[10] Further cooling in an ice bath may also be necessary.[8]
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, causing the solute to come out of solution at a temperature above its melting point.[9] It can also be caused by the presence of significant impurities.[8] To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly.[7][8]
Q5: The yield of my recrystallized product is very low. What are the common causes?
A5: A low yield can result from several factors during the recrystallization process.[7][10]
-
Using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor.[10]
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not sufficiently cold, redissolving some of the product.[10]
-
Incomplete crystallization due to insufficient cooling time.
Q6: How do I know if my product is pure after one recrystallization?
A6: The purity of the recrystallized product can be assessed by several methods. A sharp and well-defined melting point that matches the literature value (105-110 °C) is a strong indicator of purity.[2] Spectroscopic methods such as NMR or IR spectroscopy can also be used to confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | White to light brown/yellow powder or crystals | [5] |
| Melting Point | 105-110 °C | [2] |
Table 2: Qualitative Solvent Selection Guide for Recrystallization
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Remarks |
| Methanol | High | Moderate | A good starting single solvent. May require significant cooling for good recovery. |
| Water | Very Low | Insoluble | Can be used as an anti-solvent with a miscible organic solvent like methanol.[3] |
| Methanol/Water | Adjustable | Adjustable | An excellent mixed solvent system. Dissolve in minimal hot methanol, then add water dropwise until turbidity appears, then reheat to clarify and cool.[3] |
| Ethyl Acetate | High | Moderate | Can be effective, often used in a mixed system. |
| Hexane/Ethyl Acetate | Adjustable | Adjustable | Useful for less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization using a Methanol/Water Solvent System
This method is effective for moderately polar compounds like this compound.[3]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot methanol, stirring and heating gently, until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Inducing Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Experimental Workflow for Recrystallization
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
References
- 1. Recrystallization [wiredchemist.com]
- 2. 36692-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 36692-49-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
"troubleshooting low yield in Methyl 3,4-diaminobenzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 3,4-diaminobenzoate (B8644857).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Methyl 3,4-diaminobenzoate?
A1: The two primary synthetic routes are:
-
Esterification of 3,4-diaminobenzoic acid: This involves the direct esterification of the carboxylic acid group in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride in methanol (B129727).[1][2][3]
-
Reduction of Methyl 3,4-dinitrobenzoate: This route starts with the dinitro-analogue, which is then reduced to the corresponding diamine using a reducing agent such as hydrogen gas with a Raney nickel catalyst.[4]
Q2: I am getting a low yield in the esterification of 3,4-diaminobenzoic acid. What are the likely causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Water contamination: The presence of water can hinder the esterification process, especially in acid-catalyzed reactions.
-
Side reactions: The amino groups are nucleophilic and can potentially undergo side reactions, although this is less common under standard esterification conditions.
-
Product loss during workup: Significant product can be lost during extraction, washing, or purification steps. The product has some water solubility, and improper pH adjustment during workup can lead to losses.
Q3: My reduction of Methyl 3,4-dinitrobenzoate is resulting in a low yield. What could be the problem?
A3: Common issues with this reduction include:
-
Incomplete reduction: One or both of the nitro groups may not be fully reduced, leading to a mixture of products including nitro-amino and amino-nitro compounds. This can be caused by an inactive catalyst, insufficient reducing agent, or inadequate reaction time.
-
Catalyst poisoning: The catalyst (e.g., Raney nickel) can be poisoned by impurities in the starting material or solvent, reducing its activity.
-
Side reactions: Over-reduction or other side reactions can occur, leading to undesired byproducts.
-
Product degradation: The resulting diamine can be sensitive to oxidation, especially at elevated temperatures or in the presence of air.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography.[3] The crude product obtained after workup can be dissolved in a suitable solvent system (e.g., hexane/ethyl acetate) and purified by column chromatography on silica (B1680970) gel.[3] Alternatively, recrystallization from a solvent like methanol can also yield a pure product.[5]
Troubleshooting Guide
Issue 1: Low Yield in Esterification of 3,4-Diaminobenzoic Acid
Q: My reaction seems to be incomplete, what should I do?
A: To drive the reaction to completion, consider the following:
-
Increase reaction time and/or temperature: For the sulfuric acid-catalyzed method, refluxing for 12 hours at 90°C has been reported to give a high yield.[1] If you are running the reaction at a lower temperature, consider increasing it.
-
Use a more reactive reagent: Thionyl chloride in methanol is a highly effective method for this esterification and can proceed at room temperature.[1][2]
Q: I suspect water is contaminating my reaction. How can I avoid this?
A: Ensure all your glassware is thoroughly dried before use. Use anhydrous methanol as the solvent. If using sulfuric acid, ensure it is concentrated.
Q: How can I minimize product loss during the workup?
A: After quenching the reaction, the pH needs to be carefully adjusted.
-
For the sulfuric acid method, pouring the reaction mixture into ice water will precipitate the product.[1]
-
For the thionyl chloride method, after evaporation of the solvent, the residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer should be extracted multiple times with the organic solvent to recover all the product. The organic layers are then combined, washed with saturated aqueous sodium bicarbonate and brine, and dried over an anhydrous salt like magnesium sulfate.[1][2]
Issue 2: Low Yield in Reduction of Methyl 3,4-dinitrobenzoate
Q: How do I ensure my reduction goes to completion?
A:
-
Catalyst activity: Use a fresh or properly activated catalyst. Raney nickel is a common choice for this reduction.[4]
-
Hydrogen pressure: Ensure a sufficient and constant pressure of hydrogen gas is maintained throughout the reaction.
-
Reaction time: Allow for an adequate reaction time. Monitoring the reaction by TLC can help determine when the starting material has been fully consumed.
Q: My final product is dark in color, suggesting oxidation. How can I prevent this?
A: Aromatic diamines can be susceptible to air oxidation.
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Keep the temperature low during the workup and purification steps.
-
Store the final product under an inert atmosphere and protected from light.
Quantitative Data Summary
| Synthetic Route | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification | 3,4-diaminobenzoic acid, Methanol, Sulfuric acid | 90 | 12 | 98.1 | [1] |
| Esterification | 3,4-diaminobenzoic acid, Methanol, Thionyl chloride | Room Temp. | 4 | 95.0 | [1][2] |
| Reduction | Methyl 3,4-dimethoxy-6-nitro-benzoate, Raney nickel, H₂ | ~35 | 0.33 | 97 | [4] |
Experimental Protocols
Protocol 1: Esterification of 3,4-Diaminobenzoic Acid with Sulfuric Acid[1]
-
To a 100 mL round-bottom flask, add 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add 19.6 g (0.2 mol) of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at 90°C with stirring for 12 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Collect the solid product by suction filtration and dry to obtain this compound.
Protocol 2: Esterification of 3,4-Diaminobenzoic Acid with Thionyl Chloride[1][2]
-
In a round-bottom flask, dissolve 1.00 g (6.58 mmol) of 3,4-diaminobenzoic acid in 15.0 mL of methanol.
-
Slowly add 0.72 mL (9.80 mmol) of thionyl chloride dropwise to the solution over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the desiccant and evaporate the solvent under reduced pressure to afford this compound.
Protocol 3: Reduction of a Dinitro Compound (Example)[4]
-
In a hydrogenation autoclave, place 144 g of the methyl dinitrobenzoate derivative, 300 mL of tetrahydrofuran, and a catalytic amount of Raney nickel.
-
Pressurize the autoclave with hydrogen gas.
-
Maintain the reaction temperature at approximately 35°C.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the mixture and carefully filter off the Raney nickel catalyst.
-
Remove the solvent under vacuum to obtain the methyl diaminobenzoate product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Methyl 3,4-diaminobenzoate in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,4-diaminobenzoate (B8644857) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 3,4-diaminobenzoate in acidic solutions?
A1: The primary stability concerns for this compound in acidic media are its susceptibility to several side reactions, including:
-
Hydrolysis: The methyl ester group can be hydrolyzed to form 3,4-diaminobenzoic acid.
-
Decarboxylation: Following hydrolysis, the resulting 3,4-diaminobenzoic acid can undergo decarboxylation, especially at elevated temperatures, to yield o-phenylenediamine (B120857).
-
Polymerization: Phenylenediamines are known to undergo oxidative polymerization in acidic solutions, which can lead to the formation of colored, insoluble byproducts.[1][2][3][4][5]
-
Cyclization: Intramolecular cyclization reactions are a possibility, potentially leading to the formation of heterocyclic compounds, although this is less commonly reported for this specific molecule under simple acidic conditions.[6][7][8]
Q2: I'm observing a color change (e.g., to brown or black) in my acidic reaction mixture containing this compound. What could be the cause?
A2: A color change, particularly to darker shades, is often indicative of polymerization of the phenylenediamine moiety.[1][2][3][4][5] This process can be initiated by trace oxidants in the reaction mixture and is often accelerated by heat and light.
Q3: My product yield is lower than expected, and I'm isolating a more polar, water-soluble byproduct. What is the likely culprit?
A3: A lower yield of the desired product accompanied by a more polar byproduct strongly suggests acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid (3,4-diaminobenzoic acid). Carboxylic acids are generally more polar and may have higher water solubility than their methyl ester counterparts.
Q4: After my reaction, I've identified o-phenylenediamine as a significant impurity. How is this being formed?
A4: The presence of o-phenylenediamine is a strong indicator of a two-step degradation process. First, the methyl ester is hydrolyzed to 3,4-diaminobenzoic acid, which then undergoes decarboxylation (loss of CO2) under acidic conditions, particularly with heating, to form o-phenylenediamine.[9][10][11]
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Isolation of a more polar, water-soluble byproduct. | Hydrolysis of the methyl ester. | - Minimize the amount of water in the reaction mixture.- Use non-aqueous acidic conditions if possible.- Reduce reaction temperature and time.- Monitor the reaction progress closely using TLC or HPLC to stop the reaction before significant hydrolysis occurs. |
| Detection of o-phenylenediamine in the product mixture. | Decarboxylation of the hydrolyzed product. | - First, address the hydrolysis issue (see above).- Avoid high reaction temperatures.- If high temperatures are necessary, consider using a protecting group for the amino functionalities, if compatible with the desired reaction. |
| Formation of an insoluble, colored precipitate. | Polymerization of the diamine. | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant if it does not interfere with the main reaction.- Protect the reaction from light. |
Data Summary
| Parameter | Effect on Hydrolysis | Effect on Decarboxylation | Effect on Polymerization |
| Increased Acidity (Lower pH) | Increases rate | May increase rate | Can promote polymerization |
| Increased Temperature | Significantly increases rate | Significantly increases rate | Increases rate |
| Presence of Water | Essential for hydrolysis | N/A (follows hydrolysis) | Can influence polymerization mechanism |
| Presence of Oxidants (e.g., Air) | No direct effect | No direct effect | Significantly promotes polymerization |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress and Detecting Side Products by HPLC
This protocol provides a general method for monitoring the consumption of this compound and the formation of its major degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength maximum determined from a UV scan of the starting material.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Expected Elution Order:
-
3,4-Diaminobenzoic acid (most polar)
-
o-Phenylenediamine
-
This compound (least polar)
-
Protocol 2: Minimizing Polymerization During Acidic Reactions
This protocol outlines steps to reduce the oxidative polymerization of this compound.
-
Solvent Degassing: Before use, sparge all solvents to be used in the reaction with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Set up the reaction in a flask equipped with a magnetic stirrer and a reflux condenser (if heating). Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Exclusion of Light: Wrap the reaction flask with aluminum foil to prevent light from initiating or accelerating polymerization.
-
Reagent Purity: Use reagents and solvents of high purity to minimize the presence of trace metal or peroxide impurities that can catalyze oxidation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Benzimidazole Synthesis from Methyl 3,4-diaminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles using Methyl 3,4-diaminobenzoate (B8644857).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am observing a very low yield of my target benzimidazole (B57391). What are the primary factors to investigate?
Answer: Low product yield in benzimidazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the Methyl 3,4-diaminobenzoate and the aldehyde or carboxylic acid are of high purity. Impurities can interfere with the reaction and lead to side product formation.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Benzimidazole synthesis can be sensitive to these parameters. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. Some catalysts are sensitive to air and moisture.
-
Atmosphere: Some condensation reactions are promoted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material. Conversely, some oxidative cyclization methods require an oxidant or air.
-
Work-up and Purification: Product loss can occur during extraction and purification steps. Optimize your purification protocol to minimize such losses.
Question 2: My reaction is producing a complex mixture of side products. How can I improve the selectivity?
Answer: The formation of a complex mixture of products is a common issue, often arising from the direct condensation of o-arylenediamines with aldehydes.[1] To enhance selectivity for the desired 2-substituted benzimidazole, consider the following:
-
Choice of Coupling Partner: While direct condensation with aldehydes can lead to mixtures, reacting this compound with carboxylic acids or their derivatives (e.g., esters, acid chlorides) often provides a cleaner reaction profile. This is known as the Phillips-Ladenburg reaction.[2]
-
Use of a Catalyst: Various catalysts can improve selectivity. For instance, using p-toluenesulfonic acid (p-TsOH) can effectively catalyze the reaction between o-phenylenediamines and aldehydes or carboxylic acids.[3] Transition metal catalysts like copper (II) acetate (B1210297) have also been shown to afford better results.[1]
-
Two-Step Procedure: An alternative is a two-step approach involving the initial formation of a Schiff base from the condensation of the diamine and aldehyde, followed by oxidative cyclodehydrogenation.[3]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of undesired byproducts.
Question 3: The reaction is not going to completion, even after extended reaction times. What can I do?
Answer: Incomplete conversion can be addressed by:
-
Increasing the Temperature: Many benzimidazole syntheses require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.
-
Screening Different Catalysts: The choice of catalyst can significantly impact the reaction rate. If an acid catalyst is not effective, consider a transition metal catalyst or a Lewis acid.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal medium for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles from this compound?
A1: The two primary methods are:
-
Phillips-Ladenburg Reaction: This involves the condensation of this compound with a carboxylic acid or its derivative (e.g., ester, acid chloride, or nitrile) in the presence of an acid catalyst, often at elevated temperatures.[2][5]
-
Reaction with Aldehydes: This involves the condensation of this compound with an aldehyde. This reaction can be promoted by various catalysts, including acids, transition metals, and oxidizing agents.[6][7]
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of catalysts have been successfully employed for benzimidazole synthesis. The choice depends on the specific reactants and desired reaction conditions. Some common examples include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH)[3], hydrochloric acid (HCl)[5], and ammonium (B1175870) chloride (NH4Cl)[1] are frequently used.
-
Transition Metal Catalysts: Copper[1], palladium[1], and rhodium[1] catalysts have been reported to be effective. Supported gold nanoparticles have also been used.[8]
-
Lewis Acids: Lanthanide triflates, such as erbium triflate (Er(OTf)3), can catalyze the reaction.[9]
-
Oxidizing Agents: In reactions with aldehydes, oxidizing agents like sodium metabisulfite (B1197395) (Na2S2O5)[10][11] or hydrogen peroxide (H2O2)[4] can be used to facilitate the cyclization.
Q3: What are typical solvents and temperatures used for this reaction?
A3: The choice of solvent and temperature is highly dependent on the specific synthetic route and catalyst employed.
-
Solvents: Common solvents include ethanol[1], methanol, N,N-dimethylformamide (DMF)[12], N,N-dimethylacetamide[10], and in some "green" chemistry approaches, water.[13]
-
Temperatures: Temperatures can range from room temperature to reflux temperatures of the chosen solvent. Some methods may require heating up to 100-150 °C.[8][10]
Q4: How can I purify the final benzimidazole product?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol (B145695) is often a suitable solvent for recrystallization of benzimidazoles.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired product from impurities.[14]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4Cl | Ethanol | 80-90 | 2 | Moderate to Good | [1] |
| p-TsOH | Toluene | Reflux | 2-3 | Not specified | [3] |
| Na2S2O5 | N,N-dimethyl acetamide (B32628) | 100 | 6.5-12 | Not specified | [10] |
| Er(OTf)3 | Water | 1 | 0.08 | 35 | [9] |
| MgO@DFNS | Ethanol | Room Temp | 4 | Good to Excellent | [15] |
Table 2: Comparison of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Carboxylic Acids.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Toluene | Reflux | 2-3 | Not specified | [3] |
| None (with Formic Acid) | None | Water/Sand Bath | 2 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 2-Aryl-1H-benzo[d]imidazole-5-carboxylate using an Aldehyde and Sodium Metabisulfite. [10]
-
To a solution of the desired aldehyde (2.0 mmol) in N,N-dimethyl acetamide (6.5 mL), add this compound (2.0 mmol) and sodium metabisulfite (2.4 mmol).
-
Heat the reaction mixture to 100 °C for 6.5–12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure benzimidazole derivative.
Protocol 2: General Procedure for the Synthesis of Methyl 2-Aryl-1H-benzo[d]imidazole-5-carboxylate using an Aldehyde and Ammonium Chloride. [1]
-
In a round-bottom flask, combine this compound (0.92 mmol), the desired aldehyde (0.92 mmol), and ethanol (4 mL).
-
Add ammonium chloride (30 mol%) to the mixture.
-
Stir the resulting mixture at 80 °C for 2 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid product with water and dry.
-
Purify the product by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for optimizing benzimidazole synthesis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. ijariie.com [ijariie.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. arabjchem.org [arabjchem.org]
- 11. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heteroletters.org [heteroletters.org]
- 14. rsc.org [rsc.org]
- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
"preventing oxidation of Methyl 3,4-diaminobenzoate during storage"
Welcome to the Technical Support Center for Methyl 3,4-diaminobenzoate (B8644857). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Methyl 3,4-diaminobenzoate to prevent oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly received bottle of this compound is a light brown powder, not white. Is it oxidized?
A1: Not necessarily. While pure this compound is typically a white to light yellow crystalline powder, it is not uncommon for it to have a light brown appearance upon synthesis or after shipping.[1] This initial color does not always indicate significant oxidation. However, any progressive darkening of the material during storage is a clear sign of degradation and should be addressed.
Q2: What are the primary causes of this compound oxidation?
A2: The primary causes of oxidation are exposure to atmospheric oxygen and light. Aromatic amines, such as this compound, are susceptible to air and light-catalyzed oxidation, which leads to the formation of colored impurities. Elevated temperatures can also accelerate this degradation process.
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) under a dry, inert atmosphere (e.g., argon or nitrogen). The container should be stored in a cool, dark place, ideally refrigerated (2-8°C) or frozen (-20°C) for long-term storage.
Q4: How can I visually assess if my stored this compound has started to degrade?
A4: A noticeable change in color from its original appearance (e.g., from off-white to brown or dark brown) is the most common visual indicator of oxidation. You may also observe a change in the texture of the powder. For a more definitive assessment, analytical techniques such as HPLC can be used to determine the purity of the compound.
Q5: Can I use antioxidants to prevent the oxidation of solid this compound?
A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines. While specific data for this compound is limited, synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used to stabilize similar compounds. These work by scavenging free radicals that initiate the oxidation process. It is crucial to ensure that any added antioxidant is compatible with your downstream applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (e.g., turning brown) of the solid during storage. | Exposure to air (oxygen). | 1. Immediately transfer the compound to a glovebox or use a Schlenk line to handle it under an inert atmosphere. 2. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the entire batch to potential contaminants. 3. Ensure storage vials are properly sealed with high-quality caps (B75204) and consider using Parafilm® for an extra layer of protection. |
| Exposure to light. | 1. Store the compound in an amber or opaque vial to protect it from light. 2. Keep the storage vials in a dark place, such as a light-proof secondary container or a drawer. | |
| Elevated storage temperature. | 1. Transfer the compound to a refrigerator (2-8°C) or a freezer (-20°C) for long-term storage. 2. Avoid storing the material at room temperature for extended periods. | |
| Inconsistent experimental results using the same batch of this compound. | Partial degradation of the compound. | 1. Visually inspect the compound for any signs of discoloration. 2. If degradation is suspected, it is advisable to purify the material before use. Recrystallization under an inert atmosphere can be an effective method for solid amines. 3. For critical applications, perform a purity check using an analytical technique like HPLC to confirm the integrity of the compound. |
| The compound appears clumpy or has a changed texture. | Absorption of moisture. | 1. Handle the compound in a dry environment, such as a glovebox with low humidity or a desiccator. 2. When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |
Data Presentation
Table 1: Stability of Aromatic Amines at Different Storage Temperatures over 10 Days
| Storage Temperature | Stability | Recommendation for this compound |
| ~20°C (Room Temperature) | Reduced recovery observed.[2][3] | Not recommended for storage. Immediate use or transfer to low temperature is advised.[2][3] |
| 4°C and 10°C (Refrigeration) | Stable for at least 10 days.[2][3] | Suitable for short- to medium-term storage. |
| -20°C and -70°C (Freezer) | Stable for at least 10 days, with long-term stability up to 14 months at -70°C.[2][3] | Recommended for long-term storage to minimize degradation. |
Disclaimer: The data presented is based on a study of aromatic amines in a liquid matrix (urine) and should be used as a general guideline. The stability of solid this compound may differ.
Experimental Protocols
Protocol 1: Handling and Aliquoting Solid this compound Under an Inert Atmosphere
This protocol describes the safe handling of this compound in a glovebox to prevent exposure to air and moisture.
Materials:
-
This compound in its original container
-
Inert atmosphere glovebox (with <1 ppm O₂ and H₂O)
-
Spatula
-
Weighing paper or tared vials
-
Amber glass vials with screw caps for aliquots
-
Parafilm®
Procedure:
-
Preparation: Ensure the glovebox is operating under a stable inert atmosphere. Place all necessary materials (spatula, vials, etc.) into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas (e.g., three evacuate-refill cycles) to remove atmospheric contaminants before transferring the items into the main chamber.
-
Equilibration: If the this compound has been stored in a freezer or refrigerator, allow the sealed container to reach the ambient temperature inside the glovebox before opening. This prevents condensation.
-
Dispensing: Inside the glovebox, carefully open the main container. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.
-
Aliquoting: Transfer the weighed solid into the new amber glass vials.
-
Sealing: Tightly seal the new vials containing the aliquots and the original stock container. For additional protection, wrap the caps of the sealed vials with Parafilm®.
-
Removal from Glovebox: Transfer the sealed vials out of the glovebox through the antechamber.
-
Storage: Store the aliquoted vials in a designated cool, dark place (refrigerator or freezer).
Protocol 2: Preparing a Stabilized Stock Solution of this compound
This protocol is for preparing a stock solution for immediate use, with precautions to minimize oxidation during preparation.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., anhydrous DMSO, DMF, or ethanol)
-
Schlenk flask or a vial with a septum cap
-
Inert gas source (argon or nitrogen) with a needle adapter
-
Gas-tight syringe
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by oven-drying at >120°C for several hours and cooled under a stream of inert gas.
-
Inerting the Flask: Place the desired amount of this compound into the Schlenk flask. Seal the flask and purge with inert gas for several minutes.
-
Solvent Degassing: The solvent should be degassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Dissolution: Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the flask containing the solid.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely. Maintain a positive pressure of inert gas during this process.
-
Storage of Solution: If the solution needs to be stored for a short period, flush the headspace of the flask with inert gas before sealing and store it at a low temperature (e.g., -20°C) in the dark. For best results, prepare solutions fresh before each experiment.
Mandatory Visualization
Below are diagrams illustrating key workflows for preventing and troubleshooting the oxidation of this compound.
Caption: Troubleshooting workflow for discolored this compound.
Caption: Workflow for the proper storage of this compound.
References
Technical Support Center: Polymerization of Methyl 3,4-diaminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of Methyl 3,4-diaminobenzoate (B8644857). The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typical for Methyl 3,4-diaminobenzoate?
A1: this compound, possessing two primary amine functional groups, typically undergoes step-growth polymerization, most commonly through polycondensation. This process involves reacting the diamine monomer with a co-monomer that has two complementary functional groups, such as a diacyl chloride or a dianhydride, to form polyamides or polyimides, respectively.
Q2: Why is achieving a high molecular weight polymer with this compound challenging?
A2: Attaining a high molecular weight is a common challenge in step-growth polymerization and can be influenced by several factors.[1] These include the need for precise stoichiometric balance between the diamine and the co-monomer, the presence of any monofunctional impurities that can terminate the polymer chain, and ensuring the reaction proceeds to a very high conversion rate (typically >99%).[1]
Q3: My synthesized polymer from this compound has poor solubility. What are the likely causes and solutions?
A3: Poor solubility in polymers derived from aromatic monomers like this compound often arises from strong intermolecular forces, such as hydrogen bonding, and the inherent rigidity of the polymer backbone.[1] To address this, you can try using a wider range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[1] Modifying the polymer structure to include more flexible linkages can also enhance solubility.
Q4: What are common side reactions to be aware of during the polymerization of this compound?
A4: At elevated temperatures, side reactions can occur, potentially leading to cross-linking and gel formation.[1] The ester group on the this compound monomer could also be susceptible to hydrolysis or other reactions depending on the specific reaction conditions and reagents used. The presence of impurities in the monomers or solvent can also lead to undesired side reactions.[1]
Troubleshooting Guides
Issue 1: Consistently Low Molecular Weight of the Polymer
| Potential Cause | Troubleshooting Action |
| Imprecise Stoichiometry | Ensure monomers are meticulously purified and accurately weighed to achieve a precise 1:1 molar ratio of the reacting functional groups.[1] Any deviation can significantly limit the polymer chain length.[1] |
| Monomer Impurities | Purify the this compound and the co-monomer (e.g., dianhydride or diacyl chloride) prior to polymerization. Monofunctional impurities will act as chain terminators, preventing the formation of high molecular weight polymers.[1] |
| Incomplete Reaction | Increase the reaction time and/or temperature to drive the polymerization reaction to a higher conversion.[1] Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Inefficient Removal of Condensation Byproduct | For polycondensation reactions that produce a small molecule byproduct (e.g., water or HCl), ensure its efficient removal to shift the equilibrium towards polymer formation. This can be achieved using a Dean-Stark trap or by conducting the final stages of the reaction under a vacuum.[1] |
Issue 2: Polymer Discoloration (Yellowing or Darkening)
| Potential Cause | Troubleshooting Action |
| High Reaction Temperatures | Lower the reaction temperature or reduce the reaction time at elevated temperatures to minimize thermal degradation and side reactions that can produce colored byproducts.[1] |
| Oxidation | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine monomer and the resulting polymer, which can lead to discoloration. |
| Impurities in Monomers or Solvent | Use highly purified monomers and anhydrous, high-purity solvents to avoid impurities that can cause discoloration.[1] |
Experimental Protocols
Example Protocol: Synthesis of a Polyimide from this compound and a Dianhydride (Two-Step Method)
This protocol is a representative example and may require optimization for specific dianhydrides and desired polymer properties.
Step 1: Synthesis of the Poly(amic acid) Precursor
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve an equimolar amount of purified this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Stir the solution under a continuous, gentle stream of nitrogen until the monomer is fully dissolved.
-
Slowly add an equimolar amount of the purified dianhydride in small portions to the stirred solution at room temperature. The addition should be done over a period of 30-60 minutes to control the exothermic reaction.
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and pyridine (B92270) (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer), dropwise.
-
Heat the reaction mixture to a temperature of 100-120°C and maintain it for 4-6 hours with continuous stirring to facilitate the cyclodehydration to the polyimide.
-
After cooling to room temperature, slowly pour the polymer solution into a non-solvent, such as methanol (B129727), with vigorous stirring to precipitate the polyimide.
-
Collect the precipitated polymer by vacuum filtration, wash it thoroughly with fresh methanol and water, and then dry it in a vacuum oven at 80°C for 24 hours.
Visualizations
Caption: A typical two-step experimental workflow for the synthesis of a polyimide from this compound.
Caption: A troubleshooting decision tree for common issues in the polymerization of this compound.
References
"identification of byproducts in Methyl 3,4-diaminobenzoate reactions by LC-MS"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,4-diaminobenzoate (B8644857) and identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected in reactions involving Methyl 3,4-diaminobenzoate?
A1: Due to its two reactive amine groups and ester functionality, this compound is susceptible to several side reactions. Common byproducts arise from:
-
Oxidation: Exposure to air or mild oxidizing agents can lead to the formation of colored imines and quinone-like structures. This is a very common pathway for aromatic amines.
-
Dimerization/Oligomerization: Molecules of this compound can react with each other, especially under harsh conditions, leading to dimers and larger oligomers.
-
Hydrolysis: The methyl ester group can hydrolyze back to a carboxylic acid, forming 3,4-diaminobenzoic acid, particularly if water is present in the reaction mixture or during workup.
-
Reaction with Starting Materials/Reagents: Unreacted starting materials or excess reagents from a preceding synthetic step can generate byproducts. For instance, residual 3,4-diaminobenzoic acid from the esterification process may be present.[1][2]
Q2: My reaction mixture turned from light yellow to a dark brown/purple color. What does this indicate?
A2: The development of dark colors is a strong indicator of oxidation. Aromatic diamines are notoriously sensitive to air and light, leading to the formation of highly conjugated, colored oxidation byproducts. It is crucial to handle the material under an inert atmosphere (e.g., Nitrogen or Argon) if possible and protect it from light.
Q3: How can I confirm the identity of a suspected byproduct?
A3: The most effective method is high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Following this, tandem mass spectrometry (MS/MS) should be performed. By fragmenting the ion of interest, you can obtain structural information that helps elucidate the byproduct's structure. Comparing the fragmentation pattern to the parent compound is key.
Q4: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?
A4: this compound has a molecular weight of 166.18 g/mol .[3][4] In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 167.19. Depending on the mobile phase and sample purity, you may also observe adducts like the sodium [M+Na]⁺ at m/z 189.17 or potassium [M+K]⁺ at m/z 205.15.
Potential Byproduct Identification
The following table summarizes plausible byproducts from this compound reactions, their likely formation pathway, and their theoretical monoisotopic masses for LC-MS identification.
| Potential Byproduct Name | Formation Pathway | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 3,4-Diaminobenzoic Acid | Ester Hydrolysis | C₇H₈N₂O₂ | 152.0586 | 153.0659 |
| Oxidized Monomer | Oxidation (-2H) | C₈H₈N₂O₂ | 164.0586 | 165.0659 |
| Oxidized Dimer | Dimerization + Oxidation | C₁₆H₁₆N₄O₄ | 328.1175 | 329.1248 |
| N-acetylated Product | Reaction with Acetyl Source | C₁₀H₁₂N₂O₃ | 208.0848 | 209.0921 |
LC-MS Troubleshooting Guide
Issue: I see many unexpected peaks in my chromatogram.
-
Possible Cause 1: Sample Degradation. The compound is sensitive to air and light. Samples left on the autosampler for extended periods may degrade.
-
Solution: Prepare samples fresh and analyze them promptly. Use amber vials to protect from light. Consider keeping the autosampler tray cooled.[5]
-
-
Possible Cause 2: Contamination. Contamination can come from solvents, glassware, or carryover from a previous injection.[6]
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure use of high-purity, LC-MS grade solvents.[6] Implement a robust needle wash protocol in your method with a strong solvent like isopropanol.
-
-
Possible Cause 3: Reaction Byproducts. The peaks may be genuine byproducts from your reaction.
-
Solution: Analyze the mass spectra of the unexpected peaks. Check if their m/z values correspond to the potential byproducts listed in the table above or other plausible structures.
-
Issue: The peak shape for my main compound is poor (tailing or fronting).
-
Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 2: Secondary Interactions. The basic amine groups can interact with acidic sites on the silica-based column packing, causing peak tailing.
-
Solution: Use a mobile phase with an acidic modifier like 0.1% formic acid or acetic acid. This protonates the amines and silanols, reducing unwanted interactions.[7]
-
-
Possible Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
Issue: I have low or no signal for my compound of interest.
-
Possible Cause 1: Incorrect MS Polarity. this compound contains basic amine groups and is best ionized in positive mode (ESI+).
-
Solution: Ensure your mass spectrometer is set to acquire data in positive ionization mode.[8]
-
-
Possible Cause 2: Ion Suppression. Components in your sample matrix may co-elute with your analyte and suppress its ionization.
-
Solution: Improve chromatographic separation to move the analyte away from interfering species. Dilute the sample, as this can reduce the concentration of the interfering compounds more significantly than the analyte.[5]
-
-
Possible Cause 3: Source Contamination/Settings. A dirty or sub-optimally tuned ion source can lead to poor sensitivity.
Experimental Protocols
Standard Sample Preparation Protocol
-
Reaction Quenching: If applicable, quench the reaction using an appropriate method.
-
Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Solubilization: Dilute the aliquot 1:1000 or 1:10000 with a suitable solvent. A good starting point is a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid.
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (PTFE or other compatible material) into an LC autosampler vial to remove any particulate matter.[10]
General Purpose LC-MS Method
This method is a robust starting point for analyzing reaction mixtures containing this compound and its byproducts.
-
LC System: HPLC or UHPLC system[11]
-
Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[8]
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: ESI-capable Quadrupole, TOF, or Orbitrap
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temp: 350 °C
Visual Guides
Caption: Workflow for byproduct identification by LC-MS.
Caption: Troubleshooting logic for low MS signal issues.
References
- 1. This compound | 36692-49-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound 97 36692-49-6 [sigmaaldrich.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"improving the solubility of polybenzimidazoles derived from Methyl 3,4-diaminobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the solubility of polybenzimidazoles (PBIs) derived from Methyl 3,4-diaminobenzoate (B8644857).
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and solubilization of PBIs from Methyl 3,4-diaminobenzoate.
Issue 1: Polymer Precipitates During Synthesis and Fails to Redissolve
-
Question: My PBI precipitated from the reaction mixture (e.g., in polyphosphoric acid - PPA) and now it won't dissolve in common organic solvents like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (B87167) (DMSO). What happened and how can I fix it?
-
Answer: This is a common issue with PBIs due to their rigid backbone and strong intermolecular hydrogen bonding. The insolubility can be caused by several factors:
-
High Molecular Weight: The polymer may have reached a molecular weight that is inherently insoluble in the reaction medium.
-
Crystallinity: The rigid polymer chains can pack into highly ordered, crystalline domains that are very difficult to dissolve.
-
Incomplete Cyclization: Residual amide linkages that have not fully cyclized to form the benzimidazole (B57391) ring can affect solubility.
Troubleshooting Steps:
-
Monomer Purity: Ensure the this compound monomer is of high purity. Impurities can lead to side reactions and crosslinking, reducing solubility.
-
Reaction Conditions:
-
Temperature Control: Carefully control the temperature profile during polymerization. Overheating can lead to excessively high molecular weight or side reactions.
-
Monomer Concentration: A high monomer concentration can lead to rapid polymerization and gelation.[1] Reducing the monomer concentration may help maintain solubility.
-
-
Solvent Choice: For dissolving the final polymer, strong acids like sulfuric acid or methanesulfonic acid are often effective, though they can cause degradation over time.[2] For organic solvents, consider using a salt like lithium chloride (LiCl) in DMAc to aid dissolution.
-
Modification Strategies: If the homopolymer is consistently insoluble, consider the modification strategies outlined in the FAQs below, such as copolymerization or N-substitution, to improve solubility from the outset.
-
Issue 2: The Polymerization Reaction Becomes Too Viscous and Stalls
-
Question: During the synthesis of my PBI, the reaction mixture became extremely viscous, and the mechanical stirring stopped. Is the reaction complete?
-
Answer: A significant increase in viscosity is a good indication that polymerization is occurring and high molecular weight polymer is being formed. However, if the stirring stops, the reaction may become diffusion-limited, leading to a non-homogeneous product with a broad molecular weight distribution.
Troubleshooting Steps:
-
Robust Stirring: Use a high-torque mechanical stirrer. Magnetic stirring is often insufficient for PBI polymerizations.
-
Lower Monomer Concentration: As with precipitation issues, reducing the initial monomer concentration can help manage the viscosity throughout the reaction.
-
Solvent System: Ensure the chosen solvent (e.g., PPA, DMAc) is appropriate and used in a sufficient volume to keep the polymer in a stirrable solution for as long as possible.
-
Frequently Asked Questions (FAQs)
Synthesis & Solubility
-
Question: What are the typical solvents for dissolving PBIs derived from this compound?
-
Answer: These PBIs generally exhibit limited solubility. The most common and effective solvents are strong protic acids like concentrated sulfuric acid, methanesulfonic acid, and formic acid.[1][2] Some polar aprotic solvents such as DMAc, NMP, and DMSO, sometimes with the addition of LiCl, can also be used, although solubility may be limited or inconsistent.[2]
-
Question: My PBI is only soluble in strong acids. How can I improve its solubility in common organic solvents?
-
Answer: Improving the organic solvent solubility of PBIs is a key challenge. Here are three common strategies:
-
Copolymerization: Introduce a more flexible or bulky co-monomer to disrupt the rigid, regular structure of the homopolymer backbone. This hinders chain packing and reduces crystallinity. Examples of co-monomers include those containing ether, sulfone, or hexafluoroisopropylidene linkages.
-
N-Substitution: Alkylate the N-H group of the imidazole (B134444) ring. This eliminates the strong intermolecular hydrogen bonding, which is a primary reason for the poor solubility of PBIs.
-
Use of Complex Solvents: For PBIs derived from 3,4-diaminobenzoic acid (a close analog), a complex solvent system of DMSO, methanol (B129727), and potassium hydroxide (B78521) (KOH) has been shown to be effective.[3]
-
Experimental Procedures & Data
-
Question: Can you provide a general protocol for the synthesis of PBI from this compound?
-
Experimental Protocol: PBI Synthesis in PPA
-
Monomer Preparation: Dry the this compound monomer under vacuum at a suitable temperature (e.g., 60-80°C) for several hours to remove any moisture.
-
Reaction Setup: In a three-necked flask equipped with a high-torque mechanical stirrer and a nitrogen inlet/outlet, add PPA. Heat the PPA under a slow nitrogen purge to a elevated temperature (e.g., 100-120°C) to ensure it is anhydrous.
-
Monomer Addition: Add the dried this compound to the hot PPA under a nitrogen atmosphere with vigorous stirring.
-
Polymerization: Slowly raise the temperature of the reaction mixture according to a predefined schedule. A typical profile might be:
-
150°C for 2-4 hours
-
180°C for 4-6 hours
-
200°C for 12-24 hours During this time, methanol and water will be evolved.
-
-
Precipitation and Purification: After cooling, pour the highly viscous polymer solution into a large volume of a non-solvent (e.g., water or methanol) with stirring. The PBI will precipitate as a fibrous solid.
-
Washing: Thoroughly wash the polymer with water and then with a base (e.g., ammonium (B1175870) hydroxide or sodium bicarbonate solution) to remove any residual PPA. Continue washing with water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120-150°C) until a constant weight is achieved.
-
-
Question: Where can I find quantitative data on the solubility of modified PBIs?
-
Answer: Specific solubility data for PBIs from this compound is limited. However, data from analogous PBI systems can provide a good estimate of the effectiveness of different modification strategies.
Table 1: Solubility of Modified Polybenzimidazoles in Various Solvents
| Polymer System | Modification | Solvents | Solubility |
| PBI from 3,3′,4,4′-tetraaminodiphenylsulfone | Sulfonyl group in backbone | DMSO, DMAc, NMP | Soluble |
| AB-PBI (from 3,4-diaminobenzoic acid) | None | DMSO/Methanol/KOH | Soluble |
| PBI from 3,3′-diaminobenzidine and isophthalic acid | N-substitution (e.g., with methyl, n-butyl) | Chloroform, Trichloroethylene | Soluble |
| PBI from 3,3′-diaminobenzidine and 5-tert-butyl isophthalic acid | N-substitution (e.g., with 4-tert-butylbenzyl) | Chloroform, Trichloroethylene | Soluble |
| Aliphatic PBIs | Aliphatic chains in backbone | Concentrated Sulfuric Acid, Formic Acid | Highly Soluble |
Visualizations
Diagram 1: General Experimental Workflow for Improving PBI Solubility
Caption: A logical workflow for synthesizing and improving the solubility of PBIs.
Diagram 2: Troubleshooting Pathway for PBI Synthesis
Caption: A troubleshooting guide for common issues during PBI synthesis.
References
Technical Support Center: Scale-Up of Methyl 3,4-diaminobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 3,4-diaminobenzoate (B8644857).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 3,4-diaminobenzoate?
The most prevalent methods for the synthesis of this compound involve the esterification of 3,4-diaminobenzoic acid. The two primary approaches are:
-
Fischer-Speier Esterification: This method utilizes a strong acid catalyst, typically concentrated sulfuric acid, in methanol (B129727). The reaction is driven by heating the mixture to reflux.[1][2]
-
Thionyl Chloride Method: In this approach, thionyl chloride is used as the esterification agent in the presence of methanol. This reaction is often faster and can be performed at lower temperatures compared to the Fischer esterification.[2][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several critical challenges:
-
Heat Management: Both primary synthesis routes are exothermic, particularly the addition of concentrated sulfuric acid or thionyl chloride to methanol. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and impurities.
-
Mixing Efficiency: Achieving uniform mixing in large vessels is more difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and the formation of byproducts.
-
Purification and Isolation: Methods used at the lab scale, such as simple extraction and evaporation, may not be efficient or scalable. Large-scale production often requires robust crystallization, filtration, and drying processes to obtain a product with the desired purity and physical properties.[4][5][6]
-
Solvent Handling and Recovery: The use of large volumes of solvents like methanol necessitates efficient recovery and recycling systems to minimize costs and environmental impact.[7][8][9]
-
Safety: Handling large quantities of corrosive and reactive reagents like concentrated sulfuric acid and thionyl chloride requires stringent safety protocols and specialized equipment.[10][11][12][13][14]
Q3: How can I monitor the progress of the reaction at a larger scale?
For large-scale production, reliable in-process controls are crucial. While Thin-Layer Chromatography (TLC) is useful for quick qualitative checks, more quantitative methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately tracking the consumption of starting materials and the formation of this compound. It can also quantify impurities, providing critical data for process optimization and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components in the reaction mixture.
-
In-situ FTIR or Raman Spectroscopy: These Process Analytical Technology (PAT) tools can provide real-time information on reactant consumption and product formation without the need for sampling.[15]
Troubleshooting Guides
Issue 1: Low Yield of this compound
This is a common issue during scale-up. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. In larger reactors, reaching and maintaining the target temperature can take longer. - Monitor with HPLC: Use HPLC to confirm the consumption of the starting material before proceeding with work-up. |
| Reagent Degradation or Quality Issues | - Check Raw Material Purity: Ensure the 3,4-diaminobenzoic acid, methanol, sulfuric acid, and thionyl chloride meet the required specifications. Impurities in starting materials can inhibit the reaction or lead to side products. - Proper Storage: Verify that all reagents have been stored under the recommended conditions to prevent degradation. |
| Poor Mixing | - Optimize Agitation: Increase the stirring speed or evaluate the impeller design to ensure adequate mixing for the reactor geometry. Inadequate mixing can lead to localized areas where the reaction does not proceed efficiently. |
| Product Loss During Work-up and Isolation | - Optimize Extraction: If using a liquid-liquid extraction, ensure proper phase separation and minimize the formation of emulsions. - Optimize Crystallization: Develop a robust crystallization process to maximize product recovery. This includes selecting an appropriate solvent system, optimizing the cooling profile, and determining the ideal seeding strategy.[16] |
Issue 2: Product Discoloration (Pink, Brown, or Dark Appearance)
The formation of colored impurities is a frequent problem in the synthesis of aromatic amines, often due to oxidation.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Amino Groups | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium bisulfite, during work-up. |
| Thermal Degradation | - Temperature Control: Maintain strict temperature control throughout the process. Localized overheating due to poor mixing or inadequate cooling can cause product degradation and color formation. |
| Impurities in Starting Materials | - Raw Material Analysis: Analyze the starting materials for impurities that could contribute to color formation. For example, trace metal impurities can sometimes catalyze oxidation reactions. |
| pH of the Medium | - pH Control During Work-up: Carefully control the pH during the neutralization and washing steps. Extreme pH values can sometimes lead to the formation of colored byproducts. |
Issue 3: Difficulty with Product Filtration and Drying
Challenges in isolating the final product can significantly impact process efficiency and product quality.
| Potential Cause | Troubleshooting Steps |
| Poor Crystal Habit | - Crystallization Study: Conduct a systematic study to optimize the crystallization process. Experiment with different solvents, cooling rates, and agitation speeds to obtain crystals with a morphology that is easy to filter and dry. - Seeding: Implement a seeding strategy to control crystal size and shape. |
| Residual Solvents | - Optimize Washing: Ensure the filter cake is washed with an appropriate solvent to remove impurities and residual reaction solvents. - Drying Study: Determine the optimal drying temperature and vacuum level to effectively remove solvents without causing product degradation. Monitor the drying process using Loss on Drying (LOD) analysis. |
| Filter Clogging | - Particle Size Control: Control the crystal size through optimized crystallization to prevent the formation of very fine particles that can clog the filter. - Select Appropriate Filter Medium: Choose a filter cloth or medium with the correct pore size for the crystal size distribution of your product.[17] |
Experimental Protocols
Lab-Scale Synthesis using Sulfuric Acid (Fischer Esterification)
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-diaminobenzoic acid (1.0 eq) in methanol (10-15 volumes). Cautiously add concentrated sulfuric acid (1.0-2.0 eq) dropwise while stirring. Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC. After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization.[2]
Scale-Up Considerations for Fischer Esterification
-
Reagent Addition: The addition of concentrated sulfuric acid to methanol is highly exothermic. In a large reactor, add the sulfuric acid slowly and sub-surface to a cooled (10-15°C) solution of methanol with efficient agitation and cooling to maintain temperature control.
-
Heating and Reflux: Large reactors have a lower surface-area-to-volume ratio, meaning heating to reflux will take longer and require more energy. Ensure the heating system is adequate for the vessel size.
-
Work-up: Neutralization with sodium bicarbonate will generate significant amounts of CO2 gas. Ensure the reactor has adequate venting and that the bicarbonate solution is added at a controlled rate to prevent excessive foaming and pressure build-up.
Lab-Scale Synthesis using Thionyl Chloride
-
Procedure: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in methanol (10-15 volumes) and cool the mixture in an ice bath. Add thionyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC. Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate as described above.[2]
Scale-Up Considerations for Thionyl Chloride Method
-
Exotherm Control: The reaction of thionyl chloride with methanol is highly exothermic and releases HCl and SO2 gases. This requires a reactor with a robust cooling system and an efficient off-gas scrubbing system. The thionyl chloride must be added at a slow, controlled rate to prevent a runaway reaction.[18]
-
Material Compatibility: Thionyl chloride and the resulting acidic conditions are corrosive. Ensure the reactor and associated equipment are constructed from compatible materials (e.g., glass-lined steel).
-
Quenching: The quenching of excess thionyl chloride is also highly exothermic. The reaction mixture should be added slowly to a large excess of a cooled, well-agitated quenching solution.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for Sulfuric Acid Method
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) - Anticipated | Key Scale-Up Consideration |
| Methanol Volume | 100-150 mL | 100-150 L | Solvent handling, recovery, and cost.[7][9][19] |
| H₂SO₄ Addition Time | ~5 minutes | 1-2 hours | Controlled addition to manage exotherm. |
| Heat-up to Reflux | ~10 minutes | 1-3 hours | Lower surface-area-to-volume ratio. |
| Typical Yield | 90-98% | 85-95% | Potential for increased side reactions and isolation losses. |
| Typical Purity (crude) | >95% | 90-97% | Impact of localized overheating and mixing. |
| Purification Method | Recrystallization | Multi-step Crystallization | Need for robust and scalable purification. |
Table 2: Troubleshooting Guide for Impurity Profile by HPLC
| Impurity (Relative Retention Time) | Potential Identity | Likely Cause | Suggested Action |
| RRT < 1.0 | 3,4-Diaminobenzoic Acid | Incomplete reaction | Increase reaction time or temperature; check catalyst activity. |
| RRT > 1.0 (multiple peaks) | Oxidation/Degradation Products | Exposure to air, localized overheating | Use an inert atmosphere; improve temperature control and mixing. |
| RRT variable | Byproducts from side reactions | Poor temperature control, non-optimal reagent stoichiometry | Optimize reaction conditions, particularly temperature and reagent ratios. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Synthesis, Crystallization, Filtration, and Drying of Active Pharmaceutical Ingredients: A Model-Based Digital Design Framework for Process Optimization and Control [ideas.repec.org]
- 5. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 8. continuuspharma.com [continuuspharma.com]
- 9. Essential Guide to Solvent Recovery Systems - Venwiz [venwiz.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. brotherfiltration.com [brotherfiltration.com]
- 18. benchchem.com [benchchem.com]
- 19. 11 Critical Steps To Manage Solvents During API Manufacturing [outsourcedpharma.com]
Validation & Comparative
A Comparative Guide to Methyl 3,4-Diaminobenzoate and Ethyl 3,4-Diaminobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes the key properties of methyl and ethyl 3,4-diaminobenzoate (B8644857).
| Property | Methyl 3,4-diaminobenzoate | Ethyl 3,4-diaminobenzoate |
| CAS Number | 36692-49-6 | 37466-90-3[1] |
| Molecular Formula | C₈H₁₀N₂O₂ | C₉H₁₂N₂O₂[1] |
| Molecular Weight | 166.18 g/mol | 180.20 g/mol [1] |
| Melting Point | 105-110 °C | 108-113 °C |
| Appearance | Solid | Beige fluffy powder |
| Solubility | Soluble in Methanol | Soluble in Methanol |
The minor differences in molecular weight and melting point are attributed to the difference in the ester group (methyl vs. ethyl). These properties are important for considerations such as solvent selection and reaction temperature.
Application in Synthesis: A Comparative Overview
Both methyl and ethyl 3,4-diaminobenzoate serve as key building blocks for the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are core structures in many pharmaceutical agents like albendazole (B1665689) and mebendazole.[2] The primary reaction involves the cyclocondensation of the ortho-diamino group with a suitable electrophile, such as an aldehyde or a carboxylic acid derivative.
While no studies directly compare the performance of the methyl and ethyl esters in the same reaction, we can examine their use in analogous syntheses to draw inferences.
Synthesis of Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole ring system is a common application for both compounds. The general mechanism involves the reaction of the o-phenylenediamine (B120857) moiety with a carbonyl compound or its equivalent.
Caption: Generalized pathway for benzimidazole synthesis.
Experimental Protocols
Below are detailed experimental protocols for syntheses utilizing each of the diaminobenzoate esters.
Protocol 1: Synthesis of Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate
This protocol details the synthesis of a benzimidazole derivative from ethyl 3,4-diaminobenzoate.
Experimental Workflow:
Caption: Workflow for the synthesis of a benzimidazole from ethyl 3,4-diaminobenzoate.
Methodology:
A mixture of Ethyl 3,4-diaminobenzoate (0.01 mole) and ethyl cyanoacetate (0.01 mole) were heated to 200°C for 20 hours.[3] The reaction progress was monitored by TLC. After completion, the mixture was allowed to cool to room temperature, poured into cold water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. The crude compound was purified by column chromatography using 100-200 mesh silica (B1680970) gel and eluting with 15% Acetone in CH₂Cl₂ to afford Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate.[3]
Protocol 2: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid using this compound
This protocol describes the use of this compound in a one-pot synthesis of a quinoxaline (B1680401) carboxylic acid, which involves an initial quinoxaline formation followed by in-situ ester hydrolysis.[4]
Experimental Workflow:
Caption: One-pot synthesis of a quinoxaline carboxylic acid.
Methodology:
This compound is reacted with 4,4′-dimethoxybenzil in high-temperature water at 230 °C for 3 hours.[4] This one-pot reaction leads to the formation of the quinoxaline ring system and subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid with a reported yield of 77%.[4]
Discussion and Comparative Analysis
Although a direct comparison of yields and reaction kinetics for the same reaction is unavailable, several factors can be considered when choosing between methyl and ethyl 3,4-diaminobenzoate for a synthesis.
-
Reactivity: In general, methyl esters are slightly more reactive towards nucleophilic acyl substitution (e.g., hydrolysis or amidation) than ethyl esters due to the smaller steric hindrance of the methyl group. This could be a factor in reactions where the ester group is intended to be modified. However, in the context of benzimidazole synthesis where the ester is often a spectator group, this difference in reactivity is likely negligible.
-
Solubility: The solubility of the two compounds in common organic solvents is expected to be similar, with the ethyl ester potentially having slightly better solubility in less polar solvents due to the larger alkyl group. This could influence the choice of solvent and the homogeneity of the reaction mixture.
-
Cost and Availability: Both reagents are commercially available. A cost analysis from various suppliers may be a practical factor in the selection process for large-scale synthesis.
-
Downstream Modifications: The choice between the methyl and ethyl ester may also be influenced by the desired final product. If the ester group is to be hydrolyzed to a carboxylic acid, the ethyl ester might be slightly more resistant to cleavage under certain conditions, potentially offering a wider window for other transformations. Conversely, if the ester is to be converted to an amide, the higher reactivity of the methyl ester could be advantageous.
Conclusion
Both this compound and ethyl 3,4-diaminobenzoate are valuable and versatile reagents for the synthesis of benzimidazoles and other heterocyclic compounds. The choice between the two will likely depend on a combination of factors including the specific reaction conditions, the desired final product, and practical considerations such as cost and solubility. While the available data does not point to a significant general advantage of one over the other in terms of reaction yield or efficiency in benzimidazole synthesis, the subtle differences in their physicochemical properties and reactivity should be taken into account during the planning and optimization of a synthetic route. Further direct comparative studies are warranted to provide a more definitive guide for their selection in specific synthetic applications.
References
Comparative Reactivity of Diaminobenzoate Isomers in Cyclization Reactions: A Guide for Researchers
A detailed comparison of 2,3-diaminobenzoic acid, 3,4-diaminobenzoic acid, and 2,4-diaminobenzoic acid, focusing on their propensity to undergo intramolecular cyclization. This guide provides insights into the electronic and steric factors governing their reactivity, supported by available experimental data and detailed protocols for key reactions.
The strategic placement of amino and carboxyl functional groups on a benzene (B151609) ring significantly dictates the chemical behavior of diaminobenzoic acid isomers. For researchers in medicinal chemistry and materials science, understanding the comparative reactivity of these isomers—specifically 2,3-diaminobenzoic acid, 3,4-diaminobenzoic acid, and 2,4-diaminobenzoic acid—in intramolecular cyclization reactions is crucial for the rational design and synthesis of nitrogen-containing heterocyclic compounds such as benzimidazoles and their derivatives. This guide offers an objective comparison of these isomers, delving into the underlying electronic and steric effects that govern their cyclization efficiency.
Theoretical Comparison of Reactivity
The propensity of diaminobenzoate isomers to undergo intramolecular cyclization is primarily influenced by two key factors: the nucleophilicity of the amino groups and the steric accessibility of the reacting centers. The arrangement of the amino groups relative to each other and to the electron-withdrawing carboxylic acid group creates distinct electronic and steric environments for each isomer.
Electronic Effects: The nucleophilicity of the amino groups is a primary determinant of their reactivity in cyclization reactions. This is influenced by the electron density on the nitrogen atoms, which can be assessed by their basicity (pKa). The carboxylic acid group is electron-withdrawing, which generally reduces the basicity of the amino groups.
-
In 3,4-diaminobenzoic acid , the amino group at the 3-position is meta to the carboxylic acid, while the amino group at the 4-position is para. The para-amino group experiences a stronger electron-withdrawing effect through resonance, making it less nucleophilic than the meta-amino group. Therefore, the amino group at the 3-position is expected to be the more reactive nucleophile in a cyclization reaction.
-
In 2,3-diaminobenzoic acid , both amino groups are ortho and meta, respectively, to the carboxylic acid. The ortho amino group's nucleophilicity is reduced by the inductive effect of the adjacent carboxyl group.
-
In 2,4-diaminobenzoic acid , the 2-amino group is ortho and the 4-amino group is para to the carboxylic acid. Both are significantly deactivated by the electron-withdrawing nature of the carboxyl group.
Steric Effects: The spatial arrangement of the functional groups can facilitate or hinder the intramolecular attack required for cyclization.[1][2][3][4]
-
3,4-Diaminobenzoic acid is ideally structured for the formation of a six-membered ring, as is common in the synthesis of benzimidazoles. The adjacent amino groups can readily react with a suitable one-carbon electrophile, followed by cyclization.
-
2,3-Diaminobenzoic acid also possesses adjacent amino groups, making it a suitable precursor for the formation of certain heterocyclic systems. However, the proximity of the carboxylic acid group to the 2-amino group can introduce steric hindrance.[5]
-
2,4-Diaminobenzoic acid is not suited for simple intramolecular cyclization to form a stable six-membered ring involving both amino groups and the carboxylate, as the amino groups are not adjacent.
Based on these theoretical considerations, 3,4-diaminobenzoic acid is generally the most reactive and versatile isomer for forming benzimidazole-type structures , a common and important class of cyclization products.
Quantitative Data on Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Not readily available |
| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 4.75[6] |
| 2,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Not readily available |
Note: The pKa value for 3,4-diaminobenzoic acid likely corresponds to the most basic amino group.
Experimental Protocols
The following are representative experimental protocols for the synthesis and cyclization of diaminobenzoic acid isomers.
Protocol 1: Synthesis of 3,4-Diaminobenzoic Acid via Microwave Irradiation
This protocol describes the synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid, highlighting the use of microwave irradiation to accelerate the reaction.[7]
Materials:
-
4-Aminobenzoic acid
-
Acetic anhydride (B1165640) (Ac₂O)
-
Concentrated nitric acid
-
Potassium hydroxide (B78521) (KOH)
-
Ammonium (B1175870) sulfide (B99878) ((NH₄)₂S)
Procedure:
-
Acetylation: Reflux a mixture of 4-aminobenzoic acid and acetic anhydride (molar ratio 1:2) under microwave irradiation (100 mA or 800 W) for 5 minutes to yield p-acetylaminobenzoic acid.
-
Nitration: In an ice-water bath, add concentrated nitric acid to a mixture of p-acetylaminobenzoic acid and excess acetic anhydride. Reflux for 3 minutes under microwave irradiation to obtain 3-nitro-4-acetamidobenzoic acid.
-
Hydrolysis: Reflux the 3-nitro-4-acetamidobenzoic acid in an excess of 50% KOH in ethanol for 5 minutes under microwave irradiation to yield 3-nitro-4-aminobenzoic acid.
-
Reduction: Reduce the 3-nitro-4-aminobenzoic acid in an ethanol solution with 9% ammonium sulfide under reflux for 5 minutes with microwave irradiation to obtain 3,4-diaminobenzoic acid.
Protocol 2: Synthesis of 2,4-Diaminobenzoic Acid
This multi-step synthesis starts from phthalic anhydride.[8]
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Acetic anhydride
-
Hydrochloric acid
-
Sodium hypochlorite (B82951) solution
-
Ammonium sulfide solution
-
Absolute ethanol
Procedure:
-
Nitration of Phthalic Anhydride: Add phthalic anhydride to concentrated sulfuric acid, followed by the dropwise addition of fuming nitric acid at 70-100°C to produce 4-nitrophthalic acid.
-
Anhydride Formation: Heat the 4-nitrophthalic acid with acetic anhydride to form 4-nitrophthalic anhydride.
-
Amidation: Mix the 4-nitrophthalic anhydride with urea and heat under vacuum. Subsequent treatment with hydrochloric acid yields 4-nitro-2-carboxamidobenzoic acid.
-
Hofmann Rearrangement: Treat the 4-nitro-2-carboxamidobenzoic acid with sodium hypochlorite solution in an ice bath to produce 2-amino-4-nitrobenzoic acid.
-
Reduction: Reflux the 2-amino-4-nitrobenzoic acid with absolute ethanol and an ammonium sulfide solution, using microwave heating, to obtain the final product, 2,4-diaminobenzoic acid.
Comparative Cyclization Pathways
The structural differences between the diaminobenzoate isomers lead to distinct cyclization pathways and products. For isomers with adjacent amino groups (ortho-diamino functionality), such as 2,3- and 3,4-diaminobenzoic acid, a common and synthetically valuable cyclization is the Phillips-Ladenburg reaction to form benzimidazoles. This typically involves condensation with a carboxylic acid or its derivative.
The following diagram illustrates the general workflow for comparing the cyclization reactivity of the diaminobenzoate isomers.
Caption: Logical workflow for assessing the comparative cyclization reactivity of diaminobenzoate isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric effects in the tuning of the diastereoselectivity of the intramolecular free-radical cyclization to an olefin as exemplified through the synthesis of a carba-pentofuranose scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide: LC-MS versus GC-MS for the Analysis of Methyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in pharmaceutical synthesis and a potential impurity, is critical for quality control and safety assessment. The choice of analytical technique is paramount in achieving reliable and sensitive measurements. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Methyl 3,4-diaminobenzoate, supported by representative experimental data and detailed methodologies.
Principle of Analysis
LC-MS: This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Due to its polar nature, attributed to the two amino groups and the methyl ester functional group, this compound is well-suited for reverse-phase LC. The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. LC-MS is particularly advantageous for polar, non-volatile, and thermally labile compounds, as it does not require the analyte to be vaporized.
GC-MS: In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a compound to be amenable to GC-MS, it must be volatile and thermally stable. This compound, with a melting point of 105-110 °C and a predicted high boiling point, is not sufficiently volatile for direct GC-MS analysis.[1][2] Therefore, a chemical derivatization step is necessary to convert the polar amino groups into less polar, more volatile moieties, enabling its passage through the GC column.
Performance Comparison
The choice between LC-MS and GC-MS for the analysis of this compound hinges on several key performance parameters. The following table summarizes the expected quantitative data for each technique, based on methods for structurally similar aromatic amines.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | 15 - 30 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Sample Preparation | Simple (e.g., protein precipitation) | More complex (derivatization required) |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
| Throughput | High | Moderate |
| Thermal Stability Requirement | Not required | Required |
Experimental Protocols
LC-MS/MS Method
This protocol is adapted from a validated method for the analysis of a structurally similar compound, Methyl 3-aminobenzoate.[3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, reaction mixture), add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 167.1 (for this compound).
-
Product Ions (m/z): To be determined by infusion of a standard solution (e.g., fragments corresponding to loss of functional groups).
-
Ion Source Temperature: 500 °C.
-
Capillary Voltage: 3500 V.
GC-MS Method (with Derivatization)
This hypothetical protocol is based on established derivatization and GC-MS analysis procedures for primary aromatic amines.
1. Derivatization (Acylation):
-
Evaporate 100 µL of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or pentafluoropropionic anhydride (B1165640) - PFPA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions (m/z): To be determined based on the mass spectrum of the derivatized this compound.
Mandatory Visualizations
Caption: Comparative workflow for LC-MS and GC-MS analysis of this compound.
Caption: Decision tree for selecting between LC-MS and GC-MS for this compound.
Conclusion
For the routine analysis of this compound, LC-MS/MS stands out as the more direct and efficient technique . Its ability to analyze the polar and non-volatile compound without derivatization leads to simpler sample preparation, faster analysis times, and higher throughput. This makes it particularly suitable for high-volume screening in drug development and quality control settings.
GC-MS, while a powerful technique, presents a significant hurdle due to the necessity of derivatization for this analyte. The additional sample preparation step increases complexity, time, and potential for analytical variability. However, in laboratories where GC-MS is the primary available instrumentation, a validated derivatization method can provide reliable quantitative results. The choice of derivatization reagent (e.g., silylating or acylating agents) would need to be carefully optimized to ensure complete reaction and stable derivative formation.
Ultimately, the selection between LC-MS and GC-MS will depend on the specific laboratory's resources, throughput requirements, and the need for a streamlined analytical workflow. For the analysis of this compound, the advantages of LC-MS in handling polar, non-volatile compounds make it the superior choice in most scenarios.
References
"characterization of polybenzimidazoles from different diaminobenzoate monomers"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polybenzimidazole Performance Based on Monomer Isomerism
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties make them highly attractive for a range of demanding applications, including high-temperature fuel cells, specialty membranes, and advanced composites. The specific characteristics of a PBI polymer are intrinsically linked to the chemical structure of its monomeric precursors. This guide provides a comparative characterization of polybenzimidazoles synthesized from two different diaminobenzoate monomers: 3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA).
Performance Characteristics: A Side-by-Side Comparison
The isomeric position of the amino groups on the benzoic acid ring significantly influences the final properties of the resulting polybenzimidazole. The polymer derived from 3,4-diaminobenzoic acid is poly(2,5-benzimidazole), often abbreviated as ABPBI. While direct comparative studies detailing the properties of PBI from 3,5-diaminobenzoic acid are limited in readily available literature, the general properties of PBIs provide a baseline for expected performance.
| Property | Poly(2,5-benzimidazole) from 3,4-DABA | Polybenzimidazole from 3,5-DABA |
| Thermal Stability (TGA, 5% weight loss) | > 550 °C | High, expected to be in a similar range |
| Glass Transition Temperature (Tg) | ~410 °C[3] | Expected to be high |
| Tensile Strength | ~124.7 MPa[4] | Expected to be high |
| Young's Modulus | ~2.59 GPa[4] | Expected to be high |
| Solubility | Soluble in polar aprotic solvents like DMAc, NMP, and DMSO | Expected to have good solubility in similar solvents |
Note: The data for PBI from 3,5-DABA is extrapolated based on the general understanding of PBI chemistry, as direct comparative experimental data was not available in the searched literature. Further experimental investigation is required for a precise comparison.
Experimental Protocols
The synthesis of polybenzimidazoles from diaminobenzoic acid monomers is typically achieved through a solution polycondensation reaction in a dehydrating medium like polyphosphoric acid (PPA).
Synthesis of Poly(2,5-benzimidazole) from 3,4-Diaminobenzoic Acid
Materials:
-
3,4-Diaminobenzoic acid (3,4-DABA)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Deionized water
Procedure:
-
A reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with polyphosphoric acid.
-
The PPA is heated to approximately 100°C under a nitrogen purge to ensure a dry atmosphere.
-
3,4-Diaminobenzoic acid is added to the PPA, and the temperature is gradually raised to 180-200°C.
-
The reaction mixture is stirred at this temperature for several hours (typically 16-24 hours) to allow for polymerization.
-
The hot, viscous polymer solution is then poured into a large volume of a non-solvent, such as water or methanol, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed extensively with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, and then washed again with water until the filtrate is neutral.
-
The final polymer is dried in a vacuum oven at an elevated temperature (e.g., 120°C) for 24 hours.
Synthesis of Polybenzimidazole from 3,5-Diaminobenzoic Acid
A similar procedure to the one described for 3,4-DABA would be employed for the synthesis of PBI from 3,5-diaminobenzoic acid. The reaction conditions, such as temperature and time, may require optimization to achieve a high molecular weight polymer.
Visualizing the Synthesis and Comparison
To further elucidate the experimental workflow and the logical relationships between the monomers and their resulting polymer properties, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of polybenzimidazoles.
Caption: Relationship between diaminobenzoate monomers and the expected properties of the resulting PBIs.
References
- 1. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 2. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polybenzimidazole (PBI) :: MakeItFrom.com [makeitfrom.com]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
A Comparative Guide to the Synthesis of Methyl 3,4-diaminobenzoate: A Performance Review of Common Catalysts
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 3,4-diaminobenzoate (B8644857) is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the performance of two common catalytic methods for its synthesis from 3,4-diaminobenzoic acid: esterification using concentrated sulfuric acid and a milder approach with thionyl chloride.
Performance Data Overview
The selection of a catalyst for the synthesis of Methyl 3,4-diaminobenzoate significantly impacts reaction conditions, yield, and overall efficiency. Below is a summary of the quantitative performance of concentrated sulfuric acid and thionyl chloride in this esterification reaction.
| Catalyst/Reagent | Substrate | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Concentrated Sulfuric Acid | 3,4-diaminobenzoic acid | Methanol (B129727) | 90 | 12 | 98.1[1] |
| Thionyl Chloride | 3,4-diaminobenzoic acid | Methanol | Room Temperature | 4 | 95.0[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each catalyst are outlined below, providing a basis for reproducibility and further optimization.
Method 1: Concentrated Sulfuric Acid Catalysis
This protocol details the esterification of 3,4-diaminobenzoic acid using concentrated sulfuric acid as a catalyst.
Materials:
-
3,4-diaminobenzoic acid (3.04 g, 0.02 mol)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (19.6 g, 0.2 mol)
-
Ice water
-
100 mL single-mouth bottle
Procedure:
-
In a 100 mL single-mouth bottle, dissolve 3.04 g of 3,4-diaminobenzoic acid in 50 mL of methanol with stirring.[1]
-
Carefully add 19.6 g of concentrated sulfuric acid to the solution.[1]
-
Heat the mixture at 90°C with stirring for 12 hours.[1]
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.[1]
-
Pour the residue into ice water to precipitate the product.[1]
-
Collect the solid product by suction filtration and dry to obtain this compound.[1] The reported yield for this method is 98.1%.[1]
Method 2: Thionyl Chloride Mediated Synthesis
This section describes a milder synthesis route using thionyl chloride at room temperature.
Materials:
-
3,4-diaminobenzoic acid (1.00 g, 6.58 mmol)
-
Methanol (15.0 mL)
-
Thionyl chloride (0.72 mL, 9.80 mmol)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1.00 g of 3,4-diaminobenzoic acid in 15.0 mL of methanol.[1][2]
-
Slowly add 0.72 mL of thionyl chloride dropwise to the solution over a period of 10 minutes.[1][2]
-
Stir the reaction mixture at room temperature for 4 hours.[1][2]
-
Remove the solvent by evaporation under reduced pressure.[1][2]
-
Partition the residue between water and ethyl acetate.[1][2]
-
Separate the organic layer, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[1][2]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a brown solid.[1][2] This procedure has a reported yield of 95.0%.[1][2]
Visualizing the Synthetic Workflow
To further clarify the experimental process, the following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Establishing a Reference Standard for Methyl 3,4-diaminobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard is a critical prerequisite for the development and quality control of any pharmaceutical product. Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust reference standard to ensure identity, purity, and quality. This guide provides a comparative analysis of Methyl 3,4-diaminobenzoate with its common alternatives, Ethyl 3,4-diaminobenzoate and 3,4-Diaminobenzoic acid, and outlines the experimental protocols necessary for its qualification as a reference standard.
Comparative Analysis of Physicochemical Properties
A thorough understanding of the physicochemical properties is the first step in selecting and qualifying a reference standard. The following table summarizes the key properties of this compound and its alternatives.
| Property | This compound | Ethyl 3,4-diaminobenzoate | 3,4-Diaminobenzoic acid |
| Molecular Formula | C₈H₁₀N₂O₂ | C₉H₁₂N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 180.21 g/mol [2] | 152.15 g/mol [3][4] |
| Appearance | White to light brown to light yellow powder or crystals | Beige fluffy powder | Off-white to light brown crystalline solid[3] |
| Melting Point | 105-110 °C[1] | 108-113 °C | ~256 °C (with decomposition)[3] |
| Solubility | Soluble in Methanol | Soluble in Methanol | Moderately soluble in water; soluble in polar solvents[3] |
| CAS Number | 36692-49-6[1] | 37466-90-3[2] | 619-05-6[3] |
Analytical Characterization for Reference Standard Qualification
The qualification of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and stability. The following table outlines the recommended analytical techniques and their purpose in the characterization of this compound.
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling. | Peak purity, retention time, peak area percentage of the main component and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | Mass spectrum of the main component and any detected impurities, retention time. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination and structural confirmation. | Chemical shifts, integration of signals, comparison with a certified internal standard. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point, purity, and thermal stability. | Onset of melting, peak melting temperature, enthalpy of fusion, and purity assessment based on the van't Hoff equation. |
| Forced Degradation Studies | Identification of potential degradation products and establishment of degradation pathways. | Purity profile under various stress conditions (acid, base, oxidation, heat, light). |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable characterization of a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed for the purity assessment of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted). The specific gradient will need to be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is intended for the identification and quantification of volatile organic impurities and residual solvents.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
-
Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. For residual solvent analysis, headspace GC-MS is the preferred technique.[5][6]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a primary method for the determination of purity without the need for a specific reference standard of the analyte.[7][8][9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble.
-
Acquisition Parameters: A calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Careful phasing and baseline correction are crucial. The purity is calculated by comparing the integral of a specific, well-resolved signal of the analyte with that of the internal standard, taking into account the number of protons and the molecular weights of both substances.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and purity of the reference standard.[10][11]
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is recommended for purity analysis to ensure thermal equilibrium.
-
Purge Gas: An inert gas like nitrogen.
-
Analysis: The onset temperature of the melting endotherm is taken as the melting point. Purity is determined using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key workflows in establishing a reference standard.
Workflow for the qualification of a chemical reference standard.
References
- 1. This compound 97 36692-49-6 [sigmaaldrich.com]
- 2. Ethyl 3,4-diaminobenzoate | 37466-90-3 | FE34287 [biosynth.com]
- 3. srinichem.com [srinichem.com]
- 4. GSRS [precision.fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
A Guide to Inter-Laboratory Comparison of Methyl 3,4-diaminobenzoate Analysis
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Analytical Methods
The accurate quantification of Methyl 3,4-diaminobenzoate (B8644857) is critical in pharmaceutical development and quality control. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide details hypothetical experimental protocols for both methods and presents a comparative analysis of their performance across multiple laboratories.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantification of Methyl 3,4-diaminobenzoate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
This compound reference standard (97% purity or higher)[4]
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Analytical grade formic acid
Procedure:
-
Mobile Phase Preparation: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is prepared.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: A sample solution is prepared by dissolving a known quantity of the test material in the mobile phase to achieve a target concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution: A typical gradient would start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization is often employed to improve the volatility and thermal stability of the analyte[5].
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Standards:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-grade helium
Procedure:
-
Derivatization:
-
A known amount of this compound is dissolved in anhydrous pyridine.
-
An excess of the derivatizing agent (BSTFA + 1% TMCS) is added.
-
The mixture is heated at 70°C for 30 minutes to ensure complete derivatization.
-
-
Standard Solution Preparation: A stock solution of the derivatized analyte is prepared and serially diluted to create calibration standards.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following tables summarize hypothetical quantitative data from three different laboratories for the analysis of this compound using the described HPLC and GC-MS methods.
Table 1: Comparison of HPLC-UV Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Retention Time (min) | 5.21 | 5.25 | 5.19 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.06 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.18 | 0.12 |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 |
| Accuracy (% Recovery) | 99.2 | 98.7 | 100.5 |
| Precision (%RSD) | 1.1 | 1.5 | 0.9 |
Table 2: Comparison of GC-MS Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Retention Time (min) | 12.45 | 12.51 | 12.42 |
| Limit of Detection (LOD) (ng/mL) | 1 | 1.5 | 0.8 |
| Limit of Quantification (LOQ) (ng/mL) | 3 | 4.5 | 2.4 |
| Linearity (R²) | 0.9991 | 0.9989 | 0.9994 |
| Accuracy (% Recovery) | 98.9 | 98.1 | 100.2 |
| Precision (%RSD) | 1.8 | 2.2 | 1.5 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical structure of an inter-laboratory comparison study.
Caption: Workflow for HPLC and GC-MS analysis of this compound.
Caption: Logical workflow of an inter-laboratory comparison study.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins | MDPI [mdpi.com]
- 3. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. weber.hu [weber.hu]
A Comparative Guide to the Kinetic Studies of Methyl 3,4-diaminobenzoate Reactions with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and comparing kinetic studies of the reaction between Methyl 3,4-diaminobenzoate (B8644857) and various aldehydes. The condensation of o-phenylenediamines with aldehydes is a fundamental route to synthesizing benzimidazoles, a scaffold of significant interest in medicinal chemistry. Understanding the reaction kinetics is crucial for optimizing synthetic protocols, controlling product formation, and elucidating reaction mechanisms. While specific comparative kinetic data for Methyl 3,4-diaminobenzoate is not extensively available in published literature, this guide outlines the established methodologies to generate such data and offers a template for its presentation and interpretation, based on studies of analogous o-phenylenediamine (B120857) reactions.
Data Presentation: A Framework for Comparison
Effective comparison of reaction kinetics requires a standardized presentation of quantitative data. The following table provides a template for summarizing key kinetic parameters. For illustrative purposes, it includes a literature value for the reaction of the parent compound, o-phenylenediamine, with benzaldehyde. Researchers can populate this table with their experimental data for this compound and a variety of aldehydes to draw meaningful comparisons.
Table 1: Comparative Kinetic Data for the Reaction of Diaminobenzenes with Aldehydes
| Aldehyde | Substituent Effect | Rate Constant (k) | Reaction Order | Activation Energy (Ea) | Solvent & Conditions |
| Benzaldehyde | Neutral | 0.0019 M⁻¹·min⁻¹[1] | Second-order[1] | Data not available | Water, xylose catalyst, 45°C[1] |
| 4-Nitrobenzaldehyde | Electron-withdrawing | Experimental Data | Experimental Data | Experimental Data | Specify conditions |
| 4-Methoxybenzaldehyde | Electron-donating | Experimental Data | Experimental Data | Experimental Data | Specify conditions |
| Propanal (Aliphatic) | - | Experimental Data | Experimental Data | Experimental Data | Specify conditions |
Note: The provided rate constant is for the reaction of o-phenylenediamine with benzaldehyde, catalyzed by xylose. This serves as a reference point for comparison with experimentally determined values for this compound.
Experimental Protocols
A detailed and consistent experimental protocol is paramount for generating reproducible and comparable kinetic data. The following is a comprehensive methodology for a kinetic study of the reaction of this compound with an aldehyde using UV-Vis spectrophotometry, a widely used technique for monitoring such reactions.[1]
Objective: To determine the rate constant and reaction order for the condensation of this compound with a selected aldehyde.
Materials:
-
This compound
-
Aldehyde of interest (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or an aqueous buffer)
-
Catalyst (if required, e.g., a Bronsted or Lewis acid)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of the aldehyde of the same concentration (1 x 10⁻³ M) in the same solvent.
-
If a catalyst is used, prepare a stock solution of the catalyst.
-
-
Determination of Analytical Wavelength (λ_max):
-
Synthesize the expected benzimidazole (B57391) product in a separate reaction and isolate a pure sample.
-
Prepare a dilute solution of the purified product and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max). At this wavelength, the product should have significant absorbance while the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Set the spectrophotometer to the predetermined λ_max and allow the instrument to warm up.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the this compound stock solution and the solvent into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, add a known volume of the aldehyde stock solution to the cuvette, quickly mix by inverting the cuvette (covered with parafilm), and immediately start recording the absorbance at λ_max as a function of time.
-
Record data at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The concentration of the product at any time 't' can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the product, b is the path length (1 cm), and c is the concentration.
-
To determine the reaction order and the rate constant (k), plot the concentration data against time using integrated rate laws. For a second-order reaction (as is common for this type of condensation), a plot of 1/[Reactant] vs. time will yield a straight line with a slope equal to k.
-
Mandatory Visualizations
Reaction Pathway
The reaction of an o-phenylenediamine with an aldehyde to form a benzimidazole is generally understood to proceed through a two-step mechanism. The initial step is the formation of a Schiff base (imine), which is then followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring.
Caption: General reaction pathway for the formation of a 2-substituted benzimidazole.
Experimental Workflow
The following diagram outlines the logical flow of a typical kinetic study, from the initial preparation of reagents to the final analysis and comparison of kinetic data.
Caption: Experimental workflow for a comparative kinetic study.
References
A Comparative Analysis of the Thermal Properties of Polybenzimidazole (PBI) Derived from Various Monomers
This guide provides a comparative analysis of the thermal properties of Polybenzimidazole (PBI) synthesized from different aromatic monomers. The selection of specific tetraamine (B13775644) and dicarboxylic acid monomers significantly influences the thermal stability, glass transition temperature, and degradation characteristics of the resulting polymer. This analysis is intended for researchers, scientists, and professionals in the field of materials science and drug development who are interested in high-performance polymers.
Overview of PBI Synthesis and Thermal Stability
Polybenzimidazoles are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. They are typically synthesized through the polycondensation reaction of an aromatic tetraamine with an aromatic dicarboxylic acid or its derivative. The general structure of PBI consists of repeating benzimidazole (B57391) units, which impart a rigid and stable molecular architecture.
The thermal properties of PBI can be tailored by modifying the chemical structure of the monomeric units. For instance, incorporating flexible linkages (e.g., ether groups) into the polymer backbone can lower the glass transition temperature (Tg), while introducing more rigid, fused aromatic structures can enhance thermal stability and char yield.
Comparative Thermal Properties
The following table summarizes the key thermal properties of PBI synthesized from different monomer combinations. The data presented is a representative compilation from various studies to illustrate the structure-property relationships.
| Monomer System | Polymer Structure | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Char Yield at 800°C |
| System A: 3,3',4,4'-Tetraaminobiphenyl (TAB) + Isophthalic Acid (IPA) | Standard m-PBI | ~ 420-430 °C | ~ 550 °C | ~ 75-80% |
| System B: 3,3',4,4'-Tetraaminodiphenyl ether (TADPE) + Isophthalic Acid (IPA) | PBI with ether linkage | ~ 380-400 °C | ~ 530 °C | ~ 70-75% |
| System C: 3,3',4,4'-Tetraaminobiphenyl (TAB) + Terephthalic Acid (TPA) | Standard p-PBI | ~ 450-470 °C | ~ 580 °C | ~ 80-85% |
| System D: 1,2,4,5-Tetraaminobenzene (TABz) + Isophthalic Acid (IPA) | PBI with higher imidazole (B134444) density | ~ 480-500 °C | ~ 600 °C | ~ 85-90% |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal properties of PBI.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the PBI samples.
Methodology:
-
A small sample of the PBI material (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated from room temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The char yield is the residual weight percentage at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the PBI samples.
Methodology:
-
A small sample of the PBI material (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:
-
Heat from 30 °C to a temperature above the expected Tg (e.g., 500 °C) at a heating rate of 20 °C/min.
-
Hold at the high temperature for a few minutes to ensure complete melting of any residual crystallinity.
-
Cool rapidly (e.g., at 20 °C/min) back to room temperature.
-
Heat again at a controlled rate (e.g., 10 or 20 °C/min) to a temperature above Tg.
-
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Visualization of Structure-Property Relationships
The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship between monomer structure and the resulting thermal properties of PBI.
Caption: Experimental workflow for the synthesis and thermal analysis of PBI.
Caption: Influence of monomer structure on the thermal properties of PBI.
Safety Operating Guide
Proper Disposal of Methyl 3,4-diaminobenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds like Methyl 3,4-diaminobenzoate (B8644857) are of paramount importance to ensure both personal safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its proper disposal, drawing from established safety data sheets.
Methyl 3,4-diaminobenzoate is classified as hazardous, being toxic if swallowed and causing serious eye irritation.[1] As a member of the aromatic amines class of compounds, it should be handled with care, recognizing the potential for carcinogenicity and mutagenicity associated with this group.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling. Handle in a chemical fume hood.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Wear appropriate protective gloves and clothing.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Methodology for Minor Spills:
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
For solid spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during the cleanup process.[1]
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand, or earth) and place it in a chemical waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with local, regional, and national hazardous waste regulations.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2]
-
Container Management: Use a designated, compatible, and clearly labeled container for the chemical waste.[2] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Empty Container Disposal: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[2] Do not reuse the containers.
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department or a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.[2]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.
Crucially, do not attempt to dispose of this chemical down the drain or in regular trash. [2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Methyl 3,4-diaminobenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 3,4-diaminobenzoate (B8644857), ensuring laboratory safety and procedural clarity.
Hazard Profile:
Methyl 3,4-diaminobenzoate is classified as a hazardous chemical.[1] It is toxic if swallowed and causes serious eye irritation.[1] As with aromatic amines in general, it is important to handle this compound with care to avoid potential health risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose & Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and dust.[2][3][4] In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact.[5] It is advisable to wear two pairs of gloves. |
| Skin and Body Protection | Appropriate protective gloves and clothing | To prevent skin exposure.[4] A lab coat or coveralls should be worn. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To be used when handling the solid form to prevent inhalation of dust particles. All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including contaminated consumables like pipette tips and gloves, should be collected in a designated and clearly labeled hazardous waste container.[6]
-
Container Management: Use a container that is compatible with the chemical.[6] Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[6]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[6] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[1] Empty containers that held the chemical should also be treated as hazardous waste.[6]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
